Basmisanil
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
highly selective GABA A-alpha5 negative allosteric modulato
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1,1-dioxo-1,4-thiazinan-4-yl)-[6-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]pyridin-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O5S/c1-14-18(20(24-30-14)15-2-5-17(22)6-3-15)13-29-19-7-4-16(12-23-19)21(26)25-8-10-31(27,28)11-9-25/h2-7,12H,8-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGRFBXVSFAGGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)F)COC3=NC=C(C=C3)C(=O)N4CCS(=O)(=O)CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201032402 | |
| Record name | Basmisanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201032402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159600-41-5 | |
| Record name | (1,1-Dioxido-4-thiomorpholinyl)[6-[[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]methoxy]-3-pyridinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159600-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Basmisanil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159600415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Basmisanil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11877 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Basmisanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201032402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BASMISANIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/788PET5SUA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Basmisanil: A Technical Guide to its Mechanism of Action at GABA-A α5 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Basmisanil (also known as RG1662 and RO5186582) is a potent and highly selective negative allosteric modulator (NAM) of the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptors.[1][2] These receptors are predominantly expressed in the hippocampus, a brain region critical for learning and memory.[3] By selectively attenuating the inhibitory effects of GABA at these specific receptor subtypes, this compound has been investigated as a potential therapeutic agent to enhance cognitive function in conditions such as Down syndrome and schizophrenia.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental evaluation.
Core Mechanism of Action: Negative Allosteric Modulation
This compound functions as a negative allosteric modulator, meaning it binds to a site on the GABA-A receptor distinct from the GABA binding site.[6] This binding event reduces the receptor's affinity for GABA and/or decreases the efficacy of GABA in opening the chloride channel. The ultimate effect is a reduction in the inhibitory postsynaptic current mediated by GABA-A α5 receptors, leading to a localized disinhibition of neuronal circuits involved in cognitive processes.
Signaling Pathway
The interaction of this compound with the GABA-A α5 receptor modulates the flow of chloride ions across the neuronal membrane. Under normal physiological conditions, the binding of GABA to its receptor opens an integrated chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuron, thus inhibiting action potential firing. This compound, by negatively modulating this process, reduces the chloride influx in response to GABA, thereby lessening the inhibitory tone and facilitating neuronal excitation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized, double-blind, placebo-controlled phase II trial to explore the effects of a GABAA-α5 NAM (this compound) on intellectual disability associated with Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Negative allosteric modulation of GABAARs at α5 subunit-containing benzodiazepine sites reverses stress-induced anhedonia and weakened synaptic function in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile and Selectivity of Basmisanil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basmisanil (also known as RG1662 or RO5186582) is a potent and highly selective negative allosteric modulator (NAM) of the γ-aminobutyric acid type A (GABAA) receptors containing the α5 subunit.[1][2][3] These receptors are predominantly expressed in brain regions critical for cognitive processes, such as the hippocampus, making them a promising therapeutic target for cognitive disorders.[4][5] This technical guide provides a comprehensive overview of the pharmacological profile and selectivity of this compound, including detailed experimental protocols and data presented for clear interpretation.
Core Pharmacological Profile
This compound functions as a negative allosteric modulator, meaning it binds to a site on the GABAA receptor distinct from the GABA binding site and reduces the receptor's response to GABA.[6][7] This action is particularly targeted towards GABAA receptors incorporating the α5 subunit.
Quantitative Pharmacological Data
The binding affinity and functional potency of this compound have been characterized across various GABAA receptor subtypes. The following tables summarize the key quantitative data from preclinical studies.
Table 1: Binding Affinity (Ki) of this compound at Human GABAA Receptor Subtypes
| GABAA Receptor Subtype | Binding Affinity (Ki) in nM | Selectivity vs. α5 |
| α5β3γ2 | 5 ± 1 | - |
| α1β2γ2 | 1031 | >90-fold |
| α2β3γ2 | 458 | >90-fold |
| α3β3γ2 | 510 | >90-fold |
Data sourced from studies on recombinant human GABAA receptors expressed in HEK293 cells.[1][6]
Table 2: Functional Activity of this compound at Human GABAA Receptor Subtypes
| GABAA Receptor Subtype | IC50 (nM) | Maximum Inhibition of GABA-induced Current |
| α5β3γ2 | 8 | -42% ± 3% |
| α1β2γ2 | >3000 | <10% at 3000 nM |
| α2β3γ2 | >3000 | <10% at 3000 nM |
| α3β3γ2 | >3000 | <10% at 3000 nM |
Data from two-electrode voltage-clamp experiments in Xenopus oocytes expressing human GABAA receptors.
Selectivity Profile
This compound demonstrates remarkable selectivity for the α5 subunit-containing GABAA receptors.[1][2] Preclinical studies have shown over 90-fold selectivity for the α5 subtype compared to the α1, α2, and α3 subtypes.[1][2] Furthermore, broad panel screening against a large number of other receptors and ion channels has revealed a highly specific interaction with the GABAA-α5 receptor, with minimal off-target effects. One notable, though significantly weaker, off-target interaction was observed at the sigma receptor, where this compound produced 58% displacement of a radioligand.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for different GABAA receptor subtypes.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are transiently transfected with plasmids containing the cDNAs for the desired GABAA receptor subunits (e.g., α5, β3, γ2) using a suitable transfection reagent.
-
Membrane Preparation: 48 hours post-transfection, cells are harvested, washed with cold phosphate-buffered saline (PBS), and stored at -80°C. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay:
-
Membranes expressing the specific GABAA receptor subtype are incubated with a radioligand, such as [3H]-flumazenil, which binds to the benzodiazepine site on the GABAA receptor.
-
Increasing concentrations of this compound are added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., diazepam).
-
-
Data Analysis:
-
The amount of bound radioactivity is measured using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
-
Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes
Objective: To assess the functional activity of this compound on GABA-induced currents at different GABAA receptor subtypes.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired human GABAA receptor subunits.
-
Electrophysiological Recording:
-
Two to seven days after injection, oocytes are placed in a recording chamber and perfused with a saline solution.
-
The oocytes are voltage-clamped at a holding potential of -80 mV.
-
GABA is applied at a concentration that elicits a submaximal current (e.g., EC10).
-
Once a stable GABA-induced current is established, this compound is co-applied with GABA at various concentrations.
-
-
Data Analysis:
-
The effect of this compound on the GABA-induced current is measured as a percentage of modulation compared to the GABA response alone.
-
Concentration-response curves are generated to determine the IC50 value and the maximum inhibitory effect.
-
Visualizations
GABAA Receptor Signaling Pathway and Modulation by this compound
Caption: GABAA receptor signaling and negative allosteric modulation by this compound.
Experimental Workflow for Characterizing a GABAA Receptor Modulator
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. caymanchem.com [caymanchem.com]
- 7. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]
Unveiling Target Engagement of Basmisanil: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the preclinical target engagement studies of basmisanil, a selective negative allosteric modulator (NAM) of the γ-aminobutyric acid type A (GABA-A) receptor α5 subunit. This compound has been investigated for its potential to treat cognitive impairments associated with conditions like Down syndrome and schizophrenia.[1] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and key signaling pathways involved in this compound's mechanism of action, offering valuable insights for researchers in the field of neuropharmacology and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound, demonstrating its high affinity, selectivity, and functional potency for the GABA-A α5 receptor.
Table 1: In Vitro Binding Affinity and Selectivity of this compound [2]
| Receptor Subtype | Cell Line | Radioligand | Ki (nM) | Selectivity vs. α5 |
| Human GABA-A α5β3γ2 | HEK293 | [3H]-Flumazenil | 5 ± 1 | - |
| Human GABA-A α1β3γ2 | HEK293 | [3H]-Flumazenil | 1031 ± 54 | >200-fold |
| Human GABA-A α2β3γ2 | HEK293 | [3H]-Flumazenil | 458 ± 27 | >90-fold |
| Human GABA-A α3β3γ2 | HEK293 | [3H]-Flumazenil | 510 ± 21 | >100-fold |
Table 2: Functional Potency of this compound [3]
| Receptor Subtype | Expression System | Assay | IC50 (nM) |
| Human GABA-A α5β3γ2 | Xenopus oocytes | Inhibition of GABA-induced currents | 8 |
Table 3: In Vivo Receptor Occupancy and Behavioral Effects of this compound in Preclinical Models [4][5]
| Animal Model | Dose (mg/kg) | Estimated Receptor Occupancy | Behavioral Test | Outcome |
| Rat | 10 | 45-65% | Morris Water Maze (Diazepam-induced impairment) | Attenuated cognitive impairment |
| Non-human Primate | Not specified | 30-50% | Object Retrieval Task | Improved executive function |
| Mouse | 10 and 30 | 40-65% | Forced Swim Test, Sucrose Splash Test | Rapid antidepressant-like responses |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
In Vitro Radioligand Binding Assay
This protocol outlines the procedure for determining the binding affinity (Ki) of this compound for different GABA-A receptor subtypes expressed in Human Embryonic Kidney (HEK293) cells.
1. Membrane Preparation:
-
Culture HEK293 cells transiently transfected with the cDNAs for the desired human GABA-A receptor subunits (e.g., α5β3γ2).
-
Harvest cells 48 hours post-transfection and pellet them by centrifugation.
-
Homogenize the cell pellet in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C until use.
2. Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Perform the assay in a 96-well plate format.
-
To each well, add the membrane preparation, the radioligand (e.g., [3H]-flumazenil at a concentration near its Kd), and varying concentrations of this compound or a non-specific binding control (e.g., a high concentration of a known GABA-A receptor ligand).
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol describes the method for assessing the functional activity of this compound by measuring its effect on GABA-induced currents in Xenopus oocytes expressing human GABA-A α5β3γ2 receptors.
1. Oocyte Preparation and Injection:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Inject the oocytes with a mixture of cRNA encoding the human GABA-A receptor subunits (α5, β3, and γ2).
-
Incubate the injected oocytes for 2-7 days at 17°C in Barth's solution to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3M KCl), one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV using a TEVC amplifier.
-
Apply GABA at a concentration that elicits a submaximal current (e.g., EC10) to establish a baseline response.
-
Pre-incubate the oocyte with varying concentrations of this compound for a set duration before co-applying it with GABA.
-
Record the GABA-induced chloride currents in the absence and presence of this compound.
3. Data Analysis:
-
Measure the peak amplitude of the GABA-induced currents.
-
Calculate the percentage inhibition of the GABA response at each concentration of this compound.
-
Determine the IC50 value by fitting the concentration-response data to a logistical equation.
Morris Water Maze in Rats
This protocol details the procedure for evaluating the ability of this compound to reverse diazepam-induced cognitive deficits in a spatial learning and memory task.
1. Apparatus:
-
A circular pool (approximately 2 meters in diameter) filled with water made opaque with a non-toxic substance.
-
A hidden escape platform submerged just below the water surface.
-
Visual cues are placed around the pool for spatial navigation.
-
A video tracking system to record and analyze the rat's swimming path.
2. Procedure:
-
Acquisition Phase: Train male rats (e.g., Lister Hooded) to find the hidden platform over several days. Each trial starts with the rat being placed in the pool at a different starting position and ends when it finds the platform or after a set time (e.g., 60 seconds).
-
Test Day:
-
Administer diazepam (e.g., 2 mg/kg, i.p.) to induce a cognitive impairment.
-
Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle 30 minutes before the test.
-
Conduct a series of acquisition trials with the platform in a new location.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial: After the last acquisition trial, remove the platform and allow the rat to swim freely for a set duration (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.
3. Data Analysis:
-
Analyze the escape latencies and path lengths across acquisition trials using ANOVA to assess learning.
-
In the probe trial, compare the time spent in the target quadrant to the other quadrants to assess spatial memory.
-
Compare the performance of the this compound-treated group to the diazepam-only and vehicle control groups to determine if this compound reversed the cognitive deficit.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the primary signaling pathway of this compound and the general workflows of the key preclinical experiments.
Caption: this compound's negative allosteric modulation of the GABA-A α5 receptor.
References
- 1. PDSP - GABA [kidbdev.med.unc.edu]
- 2. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Review of Basmisanil for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available literature on basmisanil (also known as RG-1662 and RO5186582), a selective negative allosteric modulator (NAM) of the GABA-A α5 receptor. The document details its mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental protocols used in its evaluation for cognitive enhancement.
Core Concepts: Targeting the GABA-A α5 Receptor
Cognitive function is critically dependent on the balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission. The α5 subunit-containing GABA-A receptors (GABA-A α5Rs) are highly concentrated in the hippocampus and prefrontal cortex, brain regions essential for learning and memory. These receptors primarily mediate tonic inhibition, a persistent inhibitory current that acts as a "brake" on neuronal excitability.
The central hypothesis behind this compound is that selectively reducing the activity of these α5-containing receptors—a mechanism known as negative allosteric modulation—can disinhibit key neural circuits. This targeted reduction in tonic inhibition is thought to lower the threshold for synaptic plasticity, such as Long-Term Potentiation (LTP), a cellular correlate of memory formation. This compound was developed as a highly selective agent to test this hypothesis, aiming to enhance cognitive processes without inducing the generalized anxiogenic or proconvulsant effects associated with non-selective GABA-A receptor antagonists.[1][2]
Mechanism of Action and Signaling Pathway
This compound is not an antagonist but a negative allosteric modulator, meaning it binds to a site on the GABA-A receptor distinct from the GABA binding site (the benzodiazepine site) and reduces the efficacy of GABA's inhibitory signaling. By selectively targeting the α5 subunit, this compound diminishes the tonic inhibitory current in hippocampal pyramidal neurons. This localized disinhibition makes the neuron more responsive to excitatory glutamate signals. Consequently, the threshold for activating NMDA receptors and inducing downstream signaling cascades that lead to LTP is lowered, thereby facilitating a key mechanism of learning and memory.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical investigations of this compound.
Table 1: Receptor Binding Affinity and Selectivity
| Parameter | Receptor Subtype | Value | Species | Source |
| Binding Affinity (Ki) | GABA-A α5β3γ2 | 5 nM (0.005 µM) | Human (recombinant) | [1][3][4] |
| GABA-A α1β3γ2 | 1.031 µM | Human (recombinant) | [4] | |
| GABA-A α2β3γ2 | 0.458 µM | Human (recombinant) | [4] | |
| GABA-A α3β3γ2 | 0.51 µM | Human (recombinant) | [4] | |
| Selectivity vs. α5 | α1, α2, α3 | >90-fold | Human (recombinant) | [1][3] |
| Functional Activity (IC50) | GABA-induced currents (α5β3γ2) | 8 nM (0.008 µM) | Human (in Xenopus oocytes) | [4] |
Table 2: Preclinical Efficacy in Cognitive Models
| Model | Species | Treatment | Key Quantitative Outcome | Receptor Occupancy | Source |
| Morris Water Maze | Rat (Lister Hooded) | This compound (10 mg/kg, p.o.) vs. Diazepam (6 mg/kg, i.p.) | Significantly attenuated diazepam-induced spatial learning impairment. | 45-65% | [1][2] |
| Object Retrieval Task | Non-Human Primate (Cynomolgus) | This compound (1, 3, 10, 30 mg/kg, p.o.) | 3 and 10 mg/kg doses significantly improved % correct first reaches (F(4,36) = 5.26, p=0.0019); showed an inverted U-shaped dose response. | 30-50% (at effective doses) | [1][2][5] |
Table 3: Phase II Clinical Trial Designs and Outcomes
| Trial ID (Indication) | Population | Design | Dosing Regimen | Primary Endpoint | Key Quantitative Outcome | Source |
| NCT02024789 (Clematis) (Down Syndrome) | Adolescents & Young Adults (12-30 years) | 6-month, Randomized, Double-Blind, Placebo-Controlled | Placebo; Low Dose (80-120 mg BID); High Dose (160-240 mg BID) | Composite of RBANS (cognition) and VABS-II or CGI-I (function) | No significant difference. Proportion of responders: Placebo: 29%; Low Dose: 20%; High Dose: 25%. | [6][7][8] |
| NCT02953639 (Cognitive Impairment in Schizophrenia) | Adults with Schizophrenia on antipsychotics | Randomized, Double-Blind, Placebo-Controlled | Information not publicly available. | Information not publicly available. | Trial did not meet efficacy endpoints; reported as "disappointing". | [5][9][10] |
Experimental Protocols
Detailed methodologies for the key preclinical and clinical studies are provided below.
Preclinical: Diazepam-Reversal in Morris Water Maze
This protocol was designed to assess this compound's ability to reverse a pharmacologically-induced cognitive deficit.
-
Subjects: Male Lister Hooded rats.[11]
-
Apparatus: A standard Morris water maze pool with extra-maze visual cues.
-
Procedure:
-
Pre-training: Rats were trained to find a hidden platform in the water maze to establish a performance baseline.
-
Test Day: The hidden platform was moved to a new location.
-
Dosing: Thirty minutes prior to testing, animals were divided into groups and administered treatment:
-
Vehicle control group.
-
Diazepam group (6 mg/kg, i.p.) to induce cognitive impairment.
-
This compound + Diazepam groups (e.g., 3 or 10 mg/kg this compound, p.o., followed by 6 mg/kg diazepam, i.p.).
-
-
Testing: Each rat underwent six trials to find the new platform location. A computer tracking system recorded swim path, escape latency, and swim speed.
-
Probe Trial: A final trial was conducted with the platform removed to assess spatial memory for the new location (measured as % time spent in the target quadrant).[3]
-
-
Primary Measures: Escape latency and pathlength to find the platform.
References
- 1. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, double-blind, placebo-controlled phase II trial to explore the effects of a GABAA-α5 NAM (this compound) on intellectual disability associated with Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. go.drugbank.com [go.drugbank.com]
Basmisanil (RG-1662): A Technical Whitepaper on its Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basmisanil (also known as RG-1662 and RO5186582) is a potent and highly selective negative allosteric modulator (NAM) of the γ-aminobutyric acid type A (GABAA) receptor α5 subunit.[1][2] This subtype selectivity has positioned this compound as a promising therapeutic candidate for neurological and psychiatric disorders where cognitive dysfunction is a prominent feature, including Down syndrome and schizophrenia.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies used to characterize this compound.
Chemical Structure and Properties
This compound is a synthetic, small molecule with the IUPAC name (1,1-Dioxo-1,4-thiazinan-4-yl)-[6-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]pyridin-3-yl]methanone.[2][3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C21H20FN3O5S | [2][4] |
| Molecular Weight | 445.47 g/mol | [2][3] |
| CAS Number | 1159600-41-5 | [3][5] |
| IUPAC Name | (1,1-Dioxo-1,4-thiazinan-4-yl)-[6-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]pyridin-3-yl]methanone | [3] |
| Synonyms | RG-1662, RO5186582 | [2][3] |
| Solubility | DMF: 30 mg/mL; DMSO: 30 mg/mL | [5] |
| Appearance | Crystalline solid | [5] |
Pharmacological Properties
This compound functions as a negative allosteric modulator of GABAA receptors containing the α5 subunit. This means it binds to a site on the receptor distinct from the GABA binding site and reduces the receptor's response to GABA.[1] This modulatory action is highly selective for the α5 subunit, which is predominantly expressed in the hippocampus, a brain region critical for learning and memory.[6]
Binding Affinity and Functional Potency
The selectivity of this compound for the GABAA α5 subunit has been extensively characterized through radioligand binding assays and functional electrophysiological studies. The quantitative data from these experiments are summarized below.
| Parameter | Receptor Subtype | Value | Reference |
| Binding Affinity (Ki) | Human GABAA α5β3γ2 | 5 ± 1 nM | [2] |
| Human GABAA α1β3γ2 | 1031 ± 54 nM | [2] | |
| Human GABAA α2β3γ2 | 458 ± 27 nM | [2] | |
| Human GABAA α3β3γ2 | 510 ± 21 nM | [2] | |
| Functional Potency (IC50) | Human GABAA α5β3γ2 | 8 nM | [5][7] |
These data highlight the greater than 90-fold selectivity of this compound for the α5 subunit over the α1, α2, and α3 subunits.[2]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at the GABAA receptor.
References
- 1. Diazepam-induced spatial learning impairment in the Morris water maze [bio-protocol.org]
- 2. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of native GABAA receptors in Xenopus oocytes injected with rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using [11C]Ro15 4513 PET to characterise GABA-benzodiazepine receptors in opiate addiction: Similarities and differences with alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazepam impairs place learning in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Basmisanil: A Technical Guide to its Role in Synaptic Plasticity and Memory Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Basmisanil (RG1662, RO5186582) is a potent and highly selective negative allosteric modulator (NAM) of the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] These receptors are predominantly expressed in the hippocampus and prefrontal cortex, brain regions critical for cognitive functions.[4][5] By selectively attenuating the inhibitory tone mediated by GABA-A α5 receptors, this compound has been investigated as a potential therapeutic agent to enhance synaptic plasticity and improve memory formation. This technical guide provides an in-depth overview of this compound's core pharmacology, its effects on synaptic and cognitive functions, and detailed methodologies of key experimental protocols.
Core Pharmacology: Mechanism of Action and Receptor Affinity
This compound acts as a negative allosteric modulator at the benzodiazepine binding site of GABA-A receptors containing the α5 subunit.[5][6] This action reduces the receptor's affinity for GABA, thereby decreasing the chloride influx in response to GABA binding and diminishing the overall inhibitory postsynaptic potential. This targeted reduction in inhibition is hypothesized to facilitate long-term potentiation (LTP), a cellular correlate of learning and memory.[4]
Quantitative Data: Binding Affinity and Potency
This compound exhibits high affinity and selectivity for the human GABA-A α5 subunit. The following tables summarize its binding affinities (Ki) and functional potency (IC50) from in vitro studies.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| GABAA α5β3γ2 | 5 | [1][6] |
| GABAA α1β2γ2 | 1031 | [1] |
| GABAA α2β3γ2 | 458 | [1] |
| GABAA α3β3γ2 | 510 | [1] |
| Assay | IC50 [nM] | Reference |
| Inhibition of GABA-induced currents (α5β3γ2) | 8 | [1][6] |
Preclinical Evidence for Cognitive Enhancement
Preclinical studies in rodent and non-human primate models have demonstrated the pro-cognitive effects of this compound. These studies typically involve behavioral paradigms that assess different aspects of learning and memory.
Quantitative Data: In Vivo Efficacy
| Animal Model | Behavioral Task | This compound Dose | Key Finding | Reference |
| Rat | Morris Water Maze | 10 mg/kg, p.o. | Attenuated diazepam-induced spatial learning impairment. | [6][7] |
| Rat | In vivo receptor occupancy | 3-100 mg/kg, p.o. | Dose-dependent occupancy of GABAA-α5 receptors in the brain. | [1] |
| Non-human Primate | Object Retrieval Task | 3-10 mg/kg, p.o. | Improved executive function. | [7] |
| Mouse | Forced Swim Test | 10 and 30 mg/kg, i.p. | Dose-dependent rapid antidepressant-like responses. | [4][8] |
Clinical Development and Outcomes
This compound has been evaluated in Phase I and Phase II clinical trials for cognitive impairment associated with Down syndrome and schizophrenia.[3][9][10] While the trials demonstrated good safety and tolerability, as well as evidence of target engagement in the brain, they did not meet their primary efficacy endpoints for improving cognitive function in these populations.[11]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Action
Caption: Signaling pathway of this compound at the GABAA-α5 receptor.
Experimental Workflow for Preclinical Cognitive Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors [frontiersin.org]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]
- 10. forum.schizophrenia.com [forum.schizophrenia.com]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
Investigating the Downstream Signaling Pathways of Basmisanil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Basmisanil (RG-1662) is a potent and highly selective negative allosteric modulator (NAM) of γ-aminobutyric acid type A (GABAA) receptors containing the α5 subunit. These receptors are predominantly expressed in brain regions critical for cognitive processes, such as the hippocampus, and are primarily located extrasynaptically, where they mediate tonic inhibition. By attenuating the function of α5-containing GABAA receptors, this compound effectively reduces tonic inhibitory currents in pyramidal neurons. This disinhibition is hypothesized to enhance neuronal excitability and promote synaptic plasticity, underlying its potential as a cognitive enhancer and its observed antidepressant-like effects in preclinical models. This technical guide provides a comprehensive overview of the known and hypothesized downstream signaling pathways of this compound, summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the underlying molecular mechanisms and experimental workflows.
Mechanism of Action of this compound
This compound binds to the benzodiazepine site on the GABAA receptor complex, but unlike classic benzodiazepines which are positive allosteric modulators (PAMs), this compound acts as a NAM. This means it reduces the ability of GABA to open the chloride channel, thereby decreasing the overall inhibitory current. Its high selectivity for the α5 subunit is a key feature, as this subunit is less ubiquitously expressed than other α subunits, potentially leading to a more targeted therapeutic effect with a lower side effect profile compared to non-selective GABAA receptor modulators.[1]
The primary consequence of this compound's action is the reduction of tonic inhibition in pyramidal neurons. This form of inhibition is a persistent, low-level inhibitory current that sets the threshold for neuronal firing. By dampening this "brake," this compound is thought to restore a more physiological balance between excitation and inhibition, particularly in conditions where excessive GABAergic signaling is implicated in cognitive deficits.[2][3][4][5]
Downstream Signaling Pathways
The reduction of tonic inhibition by this compound initiates a cascade of downstream signaling events that are thought to underlie its effects on synaptic plasticity and cognitive function. While the precise, complete molecular pathway specific to this compound is still under investigation, the following sections outline the key hypothesized and evidenced signaling events.
Enhancement of Glutamatergic Neurotransmission and NMDA Receptor Function
A primary downstream effect of the disinhibition caused by this compound and other α5-NAMs is an enhancement of glutamatergic neurotransmission.[6] By making pyramidal neurons more excitable, this compound facilitates their depolarization in response to excitatory inputs. This is believed to enhance the function of N-methyl-D-aspartate receptors (NMDARs), which are key players in synaptic plasticity.
Putative Role of CREB and BDNF Signaling
The activation of NMDARs is known to trigger intracellular signaling cascades that are crucial for long-term potentiation (LTP), a cellular correlate of learning and memory. Two key players in these cascades are the cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF). While direct evidence for this compound's modulation of CREB and BDNF is still emerging, it is a plausible downstream consequence of its action on NMDARs.
NMDAR activation leads to an influx of Ca²⁺, which can activate various kinases that, in turn, phosphorylate and activate CREB. Activated CREB then promotes the transcription of genes involved in synaptic plasticity, including BDNF. BDNF, in turn, can further enhance synaptic strength and neuronal survival through its own signaling pathway, often involving the TrkB receptor. Studies have shown a link between BDNF and the regulation of GABAA receptor trafficking, suggesting a potential feedback loop.[7][8]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Receptor Subtype | Value | Reference |
| Ki (nM) | Human GABAA α5β3γ2 | 5 | [4][5] |
| Human GABAA α1β3γ2 | 1031 | [4] | |
| Human GABAA α2β3γ2 | 458 | [4] | |
| Human GABAA α3β3γ2 | 510 | [4] | |
| IC50 (nM) | GABA-induced currents in Xenopus oocytes expressing human α5β3γ2 | 8 | [4] |
Table 2: Preclinical Behavioral Studies with this compound
| Behavioral Test | Animal Model | Doses Tested (mg/kg, i.p.) | Key Findings | Reference |
| Forced Swim Test | Male Mice | 3, 10, 30 | 10 and 30 mg/kg decreased immobility time | [9][10] |
| Sucrose Splash Test | Male Mice | 3, 10, 30 | 10 and 30 mg/kg increased grooming time | [9][10] |
| Morris Water Maze | Rats | Not specified | Attenuated diazepam-induced spatial learning impairment | [4][5] |
Experimental Protocols
GABAA Receptor Binding Assay
This protocol is adapted from published methods for determining the binding affinity of compounds to GABAA receptors.
Protocol Steps:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex or hippocampus) in a buffered sucrose solution.
-
Perform a series of differential centrifugations to isolate the crude membrane fraction.
-
Wash the membrane pellet multiple times to remove endogenous GABA.
-
-
Binding Assay:
-
Incubate the prepared membranes with a radiolabeled ligand that binds to the benzodiazepine site of the GABAA receptor (e.g., [³H]-flumazenil).
-
Add varying concentrations of this compound to compete with the radioligand for binding.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Morris Water Maze
This protocol is a standard method for assessing spatial learning and memory in rodents.
Protocol Steps:
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.
-
Acquisition Phase:
-
Rodents are placed in the pool from different starting locations and must use distal visual cues to find the hidden platform.
-
This is repeated for several trials over a number of days.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
-
Probe Trial:
-
The escape platform is removed from the pool.
-
The rodent is allowed to swim for a set period.
-
The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Drug Administration: this compound or a vehicle is administered before the training trials to assess its effect on learning and memory.
Forced Swim Test
This test is commonly used to screen for antidepressant-like activity in rodents.
Protocol Steps:
-
Apparatus: A transparent cylinder filled with water to a depth that prevents the animal from touching the bottom or escaping.
-
Procedure:
-
The animal is placed in the water-filled cylinder.
-
The duration of immobility (floating with only minor movements to keep the head above water) is recorded over a set period (e.g., the last 4 minutes of a 6-minute test).
-
-
Drug Administration: this compound or a vehicle is administered prior to the test. A decrease in immobility time is indicative of an antidepressant-like effect.[9][10]
Sucrose Splash Test
This test assesses self-care and motivational behavior, which can be altered in models of depression.
Protocol Steps:
-
Procedure:
-
A 10% sucrose solution is sprayed on the dorsal coat of the animal in its home cage.
-
The latency to initiate grooming and the total time spent grooming are recorded over a 5-minute period.
-
-
Drug Administration: this compound or a vehicle is administered before the test. An increase in grooming behavior is interpreted as an antidepressant-like and pro-motivational effect.[9][10]
Conclusion
This compound represents a targeted approach to modulating GABAergic neurotransmission for the potential treatment of cognitive and mood disorders. Its selectivity for α5-containing GABAA receptors allows for a nuanced effect on neuronal excitability, primarily through the reduction of tonic inhibition. The downstream consequences of this action are centered on the enhancement of glutamatergic signaling and the promotion of synaptic plasticity, likely involving key molecular players such as NMDARs, and putatively CREB and BDNF. The preclinical data for this compound supports its mechanism of action and demonstrates its potential to influence behaviors relevant to cognition and depression. However, it is important to note that clinical trials with this compound for Down syndrome and cognitive impairment in schizophrenia did not meet their primary efficacy endpoints, despite evidence of target engagement.[2][3][11] Further research is needed to fully elucidate the intricate downstream signaling pathways of this compound and to determine its therapeutic potential in other indications.
References
- 1. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. A randomized, double-blind, placebo-controlled phase II trial to explore the effects of a GABAA-α5 NAM (this compound) on intellectual disability associated with Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Negative allosteric modulation of GABAARs at α5 subunit-containing benzodiazepine sites reverses stress-induced anhedonia and weakened synaptic function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BDNF controls GABAAR trafficking and related cognitive processes via autophagic regulation of p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanism of BDNF Modulation in GABAergic Synaptic Transmission in Healthy and Disease Brains [frontiersin.org]
- 9. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
Methodological & Application
Application Notes and Protocols for Basmisanil in Cognitive Testing in Rats
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the optimal use of Basmisanil (RG1662), a selective GABA-A α5 negative allosteric modulator, for cognitive testing in rat models. The following protocols and data are synthesized from preclinical studies to ensure effective and reproducible experimental design.
Overview and Mechanism of Action
This compound is a highly selective negative allosteric modulator (NAM) of GABA-A receptors containing the α5 subunit.[1][2] These receptors are predominantly expressed in the hippocampus, a brain region critical for learning and memory.[3] By selectively modulating the α5 subunit, this compound reduces the tonic inhibition mediated by GABA, which is hypothesized to enhance cognitive processes.[3][4] Preclinical studies have demonstrated its potential to reverse cognitive deficits in rodent models.[5][6][7]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound on the GABA-A α5 receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in rats.
Table 1: Effective Dosages of this compound in Cognitive and Occupancy Studies in Rats
| Cognitive Test | Rat Strain | Dosing Route | Effective Dose Range (mg/kg) | Outcome | Reference |
| Morris Water Maze | Lister Hooded | p.o. | 3 - 10 | 10 mg/kg reversed diazepam-induced spatial learning impairment. | [2][6] |
| Receptor Occupancy | Sprague-Dawley | p.o. | 3 - 100 | Dose-dependent receptor occupancy. Efficacy linked to 30-65% hippocampal occupancy. | [5][7][8][9] |
Table 2: GABAA-α5 Receptor Occupancy and Corresponding Dosages in Rats
| Dose (mg/kg, p.o.) | Estimated Hippocampal Receptor Occupancy | Reference |
| 3 | ~30% | [5] |
| 10 | ~50% | [5] |
| 30 | ~65% | [5] |
| 100 | >80% | [9] |
Note: Efficacy in reversing cognitive deficits has been associated with a receptor occupancy of 30-65%.[5][7][8]
Experimental Protocols
Protocol 1: Reversal of Diazepam-Induced Spatial Learning Impairment in the Morris Water Maze
This protocol is designed to assess the efficacy of this compound in reversing chemically-induced cognitive deficits in rats.
Experimental Workflow
Caption: Experimental workflow for the Morris Water Maze protocol.
Materials:
-
This compound
-
Vehicle for this compound (e.g., 0.5% Methylcellulose)
-
Diazepam
-
Saline
-
Male Lister Hooded rats (or other appropriate strain)
-
Morris Water Maze apparatus
-
Video tracking software
Procedure:
-
Animal Acclimation: House rats under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.
-
Handling: Handle the rats for several days before the experiment to habituate them to the experimenter.
-
Treatment Groups:
-
Vehicle + Saline
-
Vehicle + Diazepam (6 mg/kg, i.p.)
-
This compound (3 mg/kg, p.o.) + Diazepam (6 mg/kg, i.p.)
-
This compound (10 mg/kg, p.o.) + Diazepam (6 mg/kg, i.p.)
-
-
Drug Administration:
-
Administer this compound or its vehicle orally (p.o.).
-
Thirty minutes after this compound/vehicle administration, administer diazepam or saline intraperitoneally (i.p.).
-
-
Morris Water Maze Testing:
-
Thirty minutes after the diazepam/saline injection, begin the Morris Water Maze test.
-
The test typically consists of acquisition trials where the rat must find a hidden platform in a pool of opaque water.
-
Record parameters such as escape latency, path length, and swimming speed using a video tracking system.
-
A probe trial (with the platform removed) is often conducted to assess spatial memory, measuring the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the performance between treatment groups.
-
Safety and Tolerability
In preclinical studies with rats, this compound did not show anxiogenic or proconvulsant effects at doses that were effective for cognitive enhancement.[5][8] This favorable safety profile is attributed to its high selectivity for the GABAA-α5 subunit.
Conclusion
For cognitive testing in rats, an oral dose of 10 mg/kg of this compound has been shown to be effective in reversing diazepam-induced spatial learning deficits in the Morris water maze. This dose corresponds to a hippocampal GABAA-α5 receptor occupancy of approximately 50%, which falls within the optimal range of 30-65% for pro-cognitive effects. Researchers should carefully consider the specific cognitive domain being investigated and may need to perform dose-response studies for different behavioral paradigms. The provided protocols and data serve as a robust starting point for designing and executing studies involving this compound for cognitive enhancement research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAergic inhibitory neurons as therapeutic targets for cognitive impairment in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A randomized, double-blind, placebo-controlled phase II trial to explore the effects of a GABAA-α5 NAM (this compound) on intellectual disability associated with Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Basmisanil Administration in Behavioral Experiments
Introduction
Basmisanil (also known as RG1662 or RO5186582) is a potent and highly selective negative allosteric modulator (NAM) of the α5 subunit-containing GABA-A receptors (GABA-A α5Rs).[1][2] These receptors are predominantly expressed in the hippocampus and cortical regions of the brain, playing a key role in cognitive processes.[2] As a NAM, this compound reduces the inhibitory effect of GABA at these specific receptors, which has been investigated for its potential to enhance cognitive function and for its antidepressant-like effects.[3][4][5] This document provides detailed application notes and protocols for the administration of this compound in preclinical behavioral experiments based on published research.
Drug Formulation and Administration Routes
This compound has been successfully administered in rodents via both intraperitoneal (i.p.) and oral (p.o.) routes.[1][3] The choice of administration route may depend on the specific experimental design, desired pharmacokinetic profile, and the animal model being used.
Vehicle Preparation:
-
For Intraperitoneal (i.p.) Injection: this compound can be dissolved in a solution of 2% (v/v) Tween 80 in saline.[3]
-
For Oral (p.o.) Administration: this compound can be suspended in a solution of 0.3% Tween 80 (v/v) in 0.9% saline.[1]
Quantitative Data Summary
The following tables summarize the dosages and administration routes for this compound in various behavioral paradigms.
Table 1: this compound Administration in Mice
| Behavioral Test | Administration Route | Dosage (mg/kg) | Vehicle | Species | Key Findings | Reference |
| Forced Swim Test | i.p. | 3, 10, 30 | 2% Tween 80 in saline | C57BL6/J male mice | Decreased immobility time at 10 and 30 mg/kg.[3] | [3] |
| Sucrose Splash Test | i.p. | 3, 10, 30 | 2% Tween 80 in saline | C57BL6/J male mice | Increased grooming time at 10 and 30 mg/kg.[3] | [3] |
| Female Urine Sniffing Test | i.p. | 3, 10, 30 | 2% Tween 80 in saline | C57BL6/J male mice | Increased sniffing time 24h post-administration at 10 and 30 mg/kg.[3] | [3] |
Table 2: this compound Administration in Rats
| Behavioral Test | Administration Route | Dosage (mg/kg) | Vehicle | Species | Key Findings | Reference |
| Morris Water Maze | p.o. | 3, 10 | 0.3% Tween 80 in 0.9% saline | Male Lister Hooded rats | Attenuated diazepam-induced spatial learning impairment.[2] | [2] |
| Social Approach Avoidance Test | p.o. | 3, 10, 30, 100 | 0.3% Tween 80 in 0.9% saline | Male Fischer rats | No anxiogenic effects observed.[1] | [1] |
| Pentylenetetrazole-induced Seizure Test | p.o. | Up to 100 | Not specified | Wistar rats | Did not show proconvulsant activity.[1][2] | [1][2] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration for Antidepressant-like Effects in Mice
This protocol is adapted from studies investigating the rapid and sustained antidepressant-like effects of this compound.[3][4]
Materials:
-
This compound
-
Tween 80
-
Sterile Saline (0.9%)
-
Syringes and needles for i.p. injection
-
C57BL6/J male mice (8–10 weeks old)[3]
-
Behavioral testing apparatus (e.g., Forced Swim Test cylinder, Sucrose Splash Test cage)
Procedure:
-
Drug Preparation:
-
Prepare a 2% (v/v) Tween 80 in saline solution.
-
Dissolve this compound in the vehicle to achieve final concentrations for desired dosages (e.g., 3, 10, and 30 mg/kg).[3] Ensure the solution is homogenous.
-
-
Animal Handling and Administration:
-
Habituate mice to the testing rooms for at least 30 minutes before each experiment.[3]
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
-
Behavioral Testing Timeline:
-
Data Analysis:
-
Record and score all behavioral tests. For objective scoring, a blind-to-treatment experimenter or automated tracking software is recommended.[3]
-
Analyze data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests).
-
Protocol 2: Oral Administration for Cognitive Enhancement in Rats
This protocol is based on studies evaluating the effects of this compound on cognitive function.[1][2]
Materials:
-
This compound
-
Tween 80
-
Sterile Saline (0.9%)
-
Oral gavage needles
-
Behavioral testing apparatus (e.g., Morris Water Maze)
Procedure:
-
Drug Preparation:
-
Prepare a 0.3% (v/v) Tween 80 in 0.9% saline solution.
-
Suspend this compound in the vehicle to the desired concentrations (e.g., 3, 10, 30, 100 mg/kg).[1]
-
-
Animal Handling and Administration:
-
Administer this compound or vehicle orally (p.o.) using a gavage needle.
-
The timing of administration relative to testing is crucial. For instance, in the Morris water maze, this compound was administered 30 minutes before the test.[2]
-
-
Behavioral Testing:
-
Conduct the selected cognitive test (e.g., Morris Water Maze, Social Approach Avoidance Test).
-
-
Data Analysis:
-
Analyze the collected behavioral data using appropriate statistical tests to compare treatment groups with the vehicle control group.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound as a GABA-A α5 NAM.
Experimental Workflow for Behavioral Testing
Caption: General experimental workflow for this compound behavioral studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Basmisanil for Assessing Antidepressant-Like Effects
These application notes provide a comprehensive overview and detailed protocols for utilizing basmisanil, a selective α5-GABA A receptor (α5-GABAAR) negative allosteric modulator (NAM), to assess rapid and sustained antidepressant-like effects in preclinical models.
Introduction
This compound (also known as RG-1662) is a highly selective negative allosteric modulator for GABA-A receptors that contain the α5 subunit.[1][2] These α5-GABAARs are primarily expressed in forebrain regions relevant to mood and cognition, making them a promising target for novel therapeutics.[3] Preclinical studies have demonstrated that this compound induces rapid and sustained antidepressant-like responses in mice, comparable to the effects of ketamine, suggesting its potential as a novel, fast-acting treatment for Major Depressive Disorder (MDD).[4][5]
Unlike traditional antidepressants like SSRIs, which can take weeks to exert their effects, α5-NAMs like this compound show promise in alleviating stress-related behaviors quickly.[5] this compound has been shown to effectively penetrate the blood-brain barrier and engage its target at doses that produce significant behavioral effects.[4][6]
Mechanism of Action
This compound functions by binding to the benzodiazepine site of the GABAA receptor, but only on complexes containing the α5 subunit.[3][7] As a negative allosteric modulator, it does not block the receptor directly but reduces the ability of GABA (the primary inhibitory neurotransmitter in the brain) to activate it. This reduction in GABAergic inhibition is thought to disinhibit pyramidal neurons in brain regions like the hippocampus and prefrontal cortex, potentially increasing glutamatergic signaling. This proposed mechanism is similar to that of other rapid-acting antidepressants.[3]
This compound exhibits high selectivity, with a binding affinity of 5 nM for human GABAA-α5 receptors and over 90-fold selectivity against α1, α2, and α3 subunit-containing receptors.[3][5][7]
Caption: this compound negatively modulates the α5-GABAAR, reducing GABA's inhibitory effect.
Experimental Protocols
The following protocols are based on preclinical assessments of this compound in male mice.[4] For comparison and as a positive control, ketamine (10 mg/kg, i.p.) is often used.[4]
3.1. Animals and Drug Administration
-
Animals: Adult male mice are commonly used. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).[4]
-
Drug Preparation:
3.2. Behavioral Testing Workflow
A battery of behavioral tests is performed at specific time points post-injection to assess both rapid and sustained effects.
Caption: Timeline of drug administration and subsequent behavioral tests for this compound.
3.3. Forced Swim Test (FST)
The FST is a primary screen for antidepressant efficacy, measuring behavioral despair.[8][9][10]
-
Objective: To measure the immobility time of mice when placed in an inescapable cylinder of water. Antidepressants typically reduce this immobility time.
-
Apparatus: A clear cylinder (e.g., 30 cm height, 20 cm diameter) filled with 15 cm of water at 25°C ± 1.[8][11]
-
Procedure:
-
Administer this compound, ketamine, or vehicle to the mice.
-
One hour post-administration, gently place each mouse individually into the water-filled cylinder.[4]
-
Record the session and score the total time spent immobile during the final 4 minutes (from minute 2 to 6) of the test.[4]
-
Immobility is defined as the cessation of struggling, with movements limited to those necessary to keep the head above water.[11]
-
After 6 minutes, remove the mouse, dry it thoroughly, and return it to its home cage.
-
3.4. Sucrose Splash Test (SUST)
This test assesses self-care and motivational behavior, which can be deficient in depressive-like states.[4]
-
Objective: To measure grooming behavior after a sucrose solution is squirted onto the mouse's dorsal coat. An increase in grooming time suggests an antidepressant-like effect.
-
Procedure:
3.5. Female Urine Sniffing Test (FUST)
The FUST is used to measure motivation and interest in rewarding stimuli, an indicator of anhedonia.[4]
-
Objective: To evaluate the mouse's interest in a social, rewarding stimulus.
-
Procedure:
-
Twenty-four hours post-drug administration, habituate the mice to a sterile cotton-tipped applicator placed in their home cage for 60 minutes.[4]
-
Remove the sterile applicator and introduce a new applicator scented with female mouse urine.
-
Record the total time the mouse spends actively sniffing the scented applicator over a defined period (e.g., 3 minutes).
-
Data Presentation
The efficacy of this compound is determined by comparing the behavioral outcomes of the treated groups against the vehicle control group.
Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (FST) Data collected 1 hour post-administration.
| Treatment Group | Dose (mg/kg, i.p.) | Mean Immobility Time (seconds) | Statistical Significance (vs. Vehicle) |
| Vehicle | N/A | Baseline | N/A |
| This compound | 3 | No significant change | p > 0.05 |
| This compound | 10 | Significantly Decreased | p < 0.05 |
| This compound | 30 | Significantly Decreased | p < 0.05 |
| Ketamine (Control) | 10 | Significantly Decreased | p < 0.05 |
| Note: This table summarizes findings that this compound at 10 and 30 mg/kg significantly decreases immobility time.[4] |
Table 2: Effect of this compound on Grooming Time in the Sucrose Splash Test (SUST) Data collected 2 hours post-administration.
| Treatment Group | Dose (mg/kg, i.p.) | Mean Grooming Time (seconds) | Statistical Significance (vs. Vehicle) |
| Vehicle | N/A | Baseline | N/A |
| This compound | 3 | No significant change | p > 0.05 |
| This compound | 10 | Significantly Increased | p < 0.05 |
| This compound | 30 | Significantly Increased | p < 0.05 |
| Ketamine (Control) | 10 | Significantly Increased | p < 0.05 |
| Note: This table summarizes findings that this compound at 10 and 30 mg/kg significantly increases grooming time.[4] |
Table 3: Sustained Effects of this compound in Behavioral Tests Data collected at later time points.
| Behavioral Test | Time Post-Treatment | This compound Effect |
| Female Urine Sniffing Test (FUST) | 24 hours | Sustained increase in sniffing time |
| Sucrose Splash Test (SUST) | 48 hours | Sustained increase in grooming time |
| Note: This table highlights the long-lasting antidepressant-like effects observed with this compound treatment.[4][6] |
Summary and Conclusion
The protocols outlined provide a robust framework for assessing the antidepressant-like properties of this compound. The findings indicate that this compound produces dose-dependent, rapid (within 1-2 hours), and sustained (up to 48 hours) antidepressant-like effects in mice.[4][6] These effects are observed at doses corresponding to modest levels of α5-GABAAR occupancy (40-65%).[4][6] The use of a test battery, including the FST, SUST, and FUST, allows for a comprehensive evaluation of coping behavior, motivation, and anhedonia. These protocols underscore the potential of α5-NAMs like this compound as a novel therapeutic strategy for depression.[4]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for the Morris Water Maze using Basmisanil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the Morris water maze (MWM) to assess the cognitive-enhancing effects of Basmisanil, a selective α5 subunit-containing GABAA receptor negative allosteric modulator (α5-NAM).[1][2] The MWM is a widely used behavioral test to evaluate hippocampal-dependent spatial learning and memory.[3][4]
Introduction to this compound and the Morris Water Maze
This compound is a highly selective α5-NAM that has been investigated for its potential to treat cognitive impairment.[2][5] GABAA receptors containing the α5 subunit are predominantly expressed in the hippocampus and are believed to play a key role in modulating cognitive processes.[2][6] By negatively modulating these receptors, this compound is hypothesized to enhance cognitive function, making the MWM an ideal paradigm to test its efficacy.
The MWM test assesses a rodent's ability to learn and remember the location of a hidden escape platform in a circular pool of opaque water, using distal visual cues.[3][7] This protocol is designed to evaluate this compound's ability to reverse cognitive deficits induced by agents like diazepam, which is known to impair spatial learning.[8][9]
Data Presentation
The following table summarizes quantitative data from a key preclinical study investigating this compound in the Morris water maze.
| Parameter | Details |
| Animal Model | Male Lister Hooded rats[8][9] |
| Cognitive Impairment Model | Diazepam-induced spatial learning impairment[8][9] |
| This compound Dosage | 3 and 10 mg/kg, administered orally (p.o.)[8][9] |
| Diazepam Dosage | 6 mg/kg, administered intraperitoneally (i.p.)[8][9] |
| Treatment Administration Time | 30 minutes before the test[8][9] |
| Primary Efficacy Endpoint | Attenuation of diazepam-induced spatial learning impairment[8] |
| Key Findings | This compound, at estimated receptor occupancies between 30% and 65%, attenuated diazepam-induced spatial learning impairment.[8] |
Experimental Protocols
This section outlines a detailed methodology for conducting the Morris water maze experiment with this compound.
Apparatus
-
Pool: A circular tank, approximately 1.5 to 2 meters in diameter, filled with water.[10] The water is made opaque using non-toxic white or black paint.[3]
-
Platform: A submerged escape platform (approximately 10-15 cm in diameter) placed 1-2 cm below the water surface.[10]
-
Visual Cues: The pool should be situated in a room with various prominent, stationary visual cues on the walls.
-
Tracking System: A video camera mounted above the pool, connected to a tracking software (e.g., Ethovision, Any-maze) to record and analyze the animal's swim path, latency to find the platform, and time spent in different quadrants.
Animal Subjects
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize to the testing room for at least 30-60 minutes before the start of the experiment.
Experimental Procedure
The MWM protocol generally consists of three phases: habituation, acquisition training, and a probe trial.
a. Habituation (Day 0)
-
Gently place each rat in the water, facing the wall of the pool, for 60 seconds without the platform present.
-
After 60 seconds, place the platform in the pool and guide the rat to it.
-
Allow the rat to remain on the platform for 15-30 seconds before returning it to its home cage. This helps to reduce stress and allows the animal to learn that the platform is a means of escape.
b. Acquisition Training (Days 1-4)
-
Drug Administration:
-
Trials:
-
Conduct 4 trials per day for each rat.
-
For each trial, gently place the rat into the water at one of four quasi-random starting positions (North, South, East, West), facing the pool wall.
-
Allow the rat to swim freely and find the hidden platform. The maximum trial duration is typically 60-120 seconds.
-
If the rat fails to find the platform within the maximum time, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
The inter-trial interval (ITI) should be consistent, typically around 15-30 seconds, during which the rat can be kept on the platform or in a holding cage.
-
-
Data Collection: Record the escape latency (time to find the platform), swim distance, and swim speed for each trial.
c. Probe Trial (Day 5)
-
24 hours after the final acquisition trial, a single probe trial is conducted to assess spatial memory retention.
-
The escape platform is removed from the pool.
-
Place the rat in the pool at a novel starting position.
-
Allow the rat to swim for 60 seconds.
-
Data Collection: Record the time spent in the target quadrant (the quadrant that previously contained the platform), the number of times the animal crosses the former platform location, and the swim path.
Data Analysis
-
Acquisition Phase: Analyze the escape latency and swim distance across training days using a repeated-measures analysis of variance (ANOVA).
-
Probe Trial: Analyze the percentage of time spent in the target quadrant and the number of platform location crossings using a one-way ANOVA or t-tests.
-
Statistical Significance: A p-value of < 0.05 is typically considered statistically significant.
Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of this compound at the GABAA-α5 receptor.
Experimental Workflow for Morris Water Maze with this compound
Caption: Experimental workflow for the Morris water maze protocol using this compound.
References
- 1. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 2. Morris water navigation task - Wikipedia [en.wikipedia.org]
- 3. Morris water maze - Scholarpedia [scholarpedia.org]
- 4. Novel measures of Morris water maze performance that use vector field maps to assess accuracy, uncertainty, and intention of navigational searches | bioRxiv [biorxiv.org]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 6. A new statistical method to analyze Morris Water Maze data using Dirichlet distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e3s-conferences.org [e3s-conferences.org]
Application Note: Preparation of Basmisanil Stock Solutions for In Vitro Experiments
Introduction
Basmisanil (also known as RG-1662) is a potent and highly selective negative allosteric modulator (NAM) of GABA-A receptors containing the α5 subunit (GABAAα5).[1][2][3] Its selectivity makes it a valuable tool for investigating the role of GABAAα5 receptors in cognitive processes, with research exploring its potential in conditions like Down syndrome.[1][4] As a lipophilic and poorly water-soluble compound (BCS Class 2), proper preparation of stock solutions is critical for ensuring accurate and reproducible results in in vitro studies.[5][6] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell-based assays and other in vitro experiments.
Physicochemical Properties of this compound
A summary of key physicochemical data for this compound is presented below. This information is essential for accurate stock solution preparation and handling.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₀FN₃O₅S | [2] |
| Molecular Weight | 445.46 g/mol (or 445.5 g/mol ) | [1][2][3] |
| Appearance | Crystalline solid | [2] |
| Solubility | DMSO: 30-32 mg/mL (approx. 67-72 mM) DMF: 30 mg/mL | [1][2][3] |
| Storage (Powder) | Store at -20°C for up to 3 years. | [1] |
| Storage (Solvent) | Store at -80°C for up to 1 year. | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound and the experimental workflow for preparing solutions.
Caption: Mechanism of this compound as a negative allosteric modulator (NAM).
Caption: Workflow for preparing this compound stock and working solutions.
Protocol: Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution in DMSO. For in vitro studies, a 10 mM stock solution is a common starting point.[7]
4.1 Materials
-
This compound powder (CAS: 1159600-41-5)
-
Anhydrous/Sterile Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Ultrasonic bath (recommended)
4.2 Safety Precautions
-
This compound is a bioactive compound. Handle with care, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood when handling the powder and DMSO.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
4.3 Stock Solution Calculation
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 445.46 g/mol = 4.45 mg
4.4 Step-by-Step Procedure
-
Weighing: Carefully weigh out the calculated amount of this compound powder (e.g., 4.45 mg) and place it into a sterile microcentrifuge tube or cryovial.
-
Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL for a 10 mM solution) to the tube containing the powder.
-
Dissolution: Close the cap tightly and vortex the solution vigorously for 1-2 minutes.
-
Sonication (Recommended): To ensure complete dissolution, place the tube in an ultrasonic bath for 5-10 minutes.[1] Visually inspect the solution to confirm that no solid particles remain. The solution should be clear.
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, divide the primary stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile cryovials.
-
Storage: Store the aliquots at -80°C. Under these conditions, the solution is stable for up to one year.[1]
Protocol: Preparing Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium or assay buffer immediately before use.
5.1 Important Considerations
-
Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. For most cell-based assays, the final concentration of DMSO in the culture well should be kept below 0.5%, and ideally at or below 0.1%.[7]
-
Serial Dilutions: It is often necessary to perform a serial dilution from the primary stock to achieve the desired final concentration in your experiment. This is typically done by first creating an intermediate dilution in culture medium.
5.2 Example Dilution for a 10 µM Final Concentration
-
Retrieve Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare a 1:100 intermediate dilution by adding 5 µL of the 10 mM stock to 495 µL of sterile culture medium. This results in a 100 µM solution. Vortex gently to mix.
-
Final Working Solution: Prepare the final working solution. For example, to achieve a final concentration of 10 µM in a culture well with a final volume of 1 mL, add 100 µL of the 100 µM intermediate solution to 900 µL of medium in the well.
-
Vehicle Control: Remember to prepare a vehicle control by adding the same final concentration of DMSO to control wells (e.g., 0.1%).[7]
Stability and Handling
-
Powder: this compound powder is stable for up to 3 years when stored at -20°C.[1]
-
Stock Solution: Aliquoted stock solutions in DMSO are stable for at least one year when stored at -80°C.[1] One source suggests a shorter stability of 6 months at -80°C or 1 month at -20°C, so adhering to the more stringent -80°C for long-term storage is advised.[3]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution by creating single-use aliquots.
-
Chemical Stability: Studies have shown that this compound has good chemical stability in various conditions and does not easily undergo polymorphic conversion.[8]
References
- 1. This compound | GABA Receptor | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Physiologically Based Biopharmaceutics Modeling of Food Effect for this compound: A Retrospective Case Study of the Utility for Formulation Bridging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability and compatibility of this compound granules co-administered with soft food - PubMed [pubmed.ncbi.nlm.nih.gov]
Basmisanil: Application Notes and Protocols for Use in Xenopus Oocyte Expression Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basmisanil (also known as RG-1662 or RO5186582) is a potent and highly selective negative allosteric modulator (NAM) of γ-aminobutyric acid type A (GABAA) receptors containing the α5 subunit.[1][2][3] These α5-GABAA receptors are predominantly expressed in the hippocampus and are implicated in cognitive processes.[1][2] this compound's high selectivity for the α5 subunit over α1, α2, and α3 subunits makes it a valuable pharmacological tool for investigating the specific roles of α5-GABAA receptors in neuronal signaling and as a potential therapeutic agent for cognitive disorders.[1][2][4]
The Xenopus laevis oocyte expression system is a robust and widely used platform for characterizing the pharmacology of ion channels and receptors, including GABAA receptors.[5] Its large size facilitates the microinjection of cRNA and subsequent electrophysiological recordings.[6] This document provides detailed application notes and protocols for the use of this compound in Xenopus oocytes expressing various human GABAA receptor subtypes.
Mechanism of Action
This compound acts as a negative allosteric modulator at the benzodiazepine binding site of α5-containing GABAA receptors.[1] This means it decreases the apparent affinity of GABA for its receptor, thereby reducing the GABA-evoked chloride current. This inhibitory effect is selective for GABAA receptors containing the α5 subunit.[1][2][4]
References
- 1. 2.4. Two‐electrode voltage clamp recordings on recombinant human GABAA receptors in Xenopus oocytes [bio-protocol.org]
- 2. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 3. Altering the relative abundance of GABAA receptor subunits changes GABA-and ethanol-responses in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.2. Oocyte preparation and injection [bio-protocol.org]
- 5. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PET Imaging of Basmisanil Occupancy
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Positron Emission Tomography (PET) imaging to measure the receptor occupancy of Basmisanil, a selective negative allosteric modulator of the GABAA-α5 receptor.
Introduction
This compound (also known as RG1662 or RO5186582) is a pharmaceutical compound that has been investigated for its potential therapeutic effects in cognitive disorders.[1][2] It acts as a negative allosteric modulator (NAM) with high selectivity for the α5 subunit-containing GABAA receptors, which are predominantly expressed in brain regions associated with learning and memory, such as the hippocampus.[1][3] PET imaging offers a non-invasive method to quantify the engagement of this compound with its target receptor in the living brain, providing crucial information for dose selection and understanding its pharmacokinetic-pharmacodynamic relationship.[3][4] The primary PET tracer used for this purpose is [11C]Ro15-4513, a radiolabeled partial inverse agonist of the benzodiazepine site on the GABAA receptor with preferential binding to the α5 subunit.[1][3][4][5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: this compound Binding Affinity and Selectivity [1]
| Receptor Subtype | Binding Affinity (nM) | Selectivity vs. GABAA-α5 |
| GABAA-α5 | 5 | - |
| GABAA-α1 | >450 | >90-fold |
| GABAA-α2 | >450 | >90-fold |
| GABAA-α3 | >450 | >90-fold |
Table 2: this compound Receptor Occupancy in Humans [3]
| This compound Dose | Plasma Concentration (ng/mL) | Free Plasma Concentration (nM) | Hippocampus Occupancy (%) |
| 20 mg | - | - | - |
| 40 mg | - | - | - |
| 1000 mg | - | - | 94 |
| EC50 | 541 | 67 | 50 |
Experimental Protocols
This section details the protocol for a typical clinical PET study to determine this compound receptor occupancy using the PET tracer [11C]Ro15-4513.
Study Design
A single-center, open-label study design is often employed.[3] Healthy volunteers undergo a baseline PET scan with [11C]Ro15-4513 to determine baseline receptor availability.[3] Following the baseline scan, subjects receive a single oral dose of this compound.[3] A second PET scan is performed at the anticipated time of maximum plasma concentration of this compound (approximately 3-5 hours post-dose) to measure receptor occupancy.[3] A range of this compound doses can be evaluated across different cohorts of subjects.[3]
Subject Preparation
-
Subjects should be healthy volunteers who have undergone a thorough medical screening.[3]
-
Informed consent must be obtained from all participants.[3]
-
Subjects should fast for a specified period before the PET scan.
-
Vital signs should be monitored before, during, and after the study.
Radiotracer: [11C]Ro15-4513
-
[11C]Ro15-4513 is a PET tracer with preferential binding to the GABAA-α5 receptor subtype.[4][5]
-
It is a partial inverse agonist at the benzodiazepine site of the GABAA receptor.[4]
-
The synthesis of [11C]Ro15-4513 is a specialized process that requires a cyclotron and radiochemistry expertise.
PET Imaging Protocol
-
Baseline PET Scan:
-
Position the subject in the PET scanner to ensure the entire brain is within the field of view.
-
Administer a bolus injection of [11C]Ro15-4513 intravenously.
-
Acquire dynamic PET data for a duration of 90-120 minutes.
-
Simultaneously, collect arterial blood samples to measure the concentration of the radiotracer in plasma over time.
-
-
This compound Administration:
-
After the baseline scan, administer a single oral dose of this compound.[3]
-
-
Post-Dose PET Scan:
-
At approximately 3-5 hours after this compound administration, perform a second PET scan following the same procedure as the baseline scan.[3]
-
Continue to collect arterial blood samples.
-
Data Analysis
-
Image Reconstruction: Reconstruct the dynamic PET data into a series of 3D images.
-
Kinetic Modeling:
-
Use kinetic modeling to analyze the time-activity curves from different brain regions.
-
The simplified reference tissue model (SRTM) is a common method used, with the cerebellum often serving as the reference region due to its low density of GABAA-α5 receptors.[6]
-
The outcome measure is the binding potential (BPND), which is proportional to the density of available receptors.
-
-
Receptor Occupancy Calculation:
-
Receptor occupancy (RO) is calculated for each region of interest using the following formula: RO (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] x 100
-
-
Pharmacokinetic-Pharmacodynamic Modeling:
Visualizations
Signaling Pathway
Caption: GABAA Receptor Signaling and Modulation by this compound.
Experimental Workflow
Caption: Experimental Workflow for this compound PET Occupancy Study.
References
- 1. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Search for a Subtype-Selective PET Imaging Agent for the GABAA Receptor Complex: Evaluation of the Radiotracer [11C]ADO in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Classics in Neuroimaging: Development of PET Tracers for Imaging the GABAergic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Basmisanil solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Basmisanil, focusing on its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound (also known as RG1662 or RO5186582) is a potent and highly selective negative allosteric modulator (NAM) of GABA-A receptors containing the α5 subunit (GABAAα5). It is classified as a Biopharmaceutics Classification System (BCS) Class 2 compound, which means it has high membrane permeability but poor aqueous solubility. This inherent low solubility in water-based solutions presents a significant challenge for researchers conducting in vitro and in vivo experiments, often leading to issues with compound precipitation, inaccurate dosing, and reduced bioavailability.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A: Due to its lipophilic nature, this compound is readily soluble in organic solvents. The most commonly recommended solvent for preparing high-concentration stock solutions is Dimethyl Sulfoxide (DMSO). N,N-Dimethylformamide (DMF) can also be used. It is standard practice to prepare a stock solution at a concentration of 10 mM or higher in 100% DMSO.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A: No, it is not recommended to dissolve this compound directly in aqueous buffers. This compound is poorly soluble in water, and direct addition to phosphate-buffered saline (PBS) or cell culture media will likely result in poor dissolution and the formation of a precipitate. A concentrated stock solution in an organic solvent like DMSO must be prepared first.
Q4: What is the maximum final concentration of DMSO that is safe for my cell cultures?
A: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines, but it is crucial to determine the specific tolerance of your cell line. Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent itself.
Q5: Are there any known stability issues with this compound in aqueous solutions?
A: While this compound granules have shown good chemical stability for up to two hours when mixed with soft foods, comprehensive data on its long-term stability in prepared aqueous experimental solutions is limited. Given its poor solubility, this compound may precipitate out of solution over time, especially if the initial dilution from the DMSO stock is not performed correctly or if the solution is stored for extended periods. It is recommended to prepare fresh working solutions for each experiment.
Troubleshooting Guides
This section addresses specific problems users may encounter when preparing this compound solutions.
Issue 1: My this compound precipitated after I diluted the DMSO stock solution into my aqueous buffer/media.
This is the most common issue encountered with this compound. Precipitation occurs when the compound, which is stable in the organic solvent, is rapidly introduced into an aqueous environment where it is not soluble.
Troubleshooting Steps:
-
Check Final Concentration: Ensure your target concentration in the aqueous solution is not above the known solubility limit of this compound under those conditions.
-
Reduce DMSO Shock: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of buffer. This "DMSO shock" causes rapid precipitation. Instead, use a serial dilution method.
-
Use Co-solvents: For higher final concentrations, especially for in vivo studies, the use of co-solvents is often necessary. Formulations including PEG300, Tween-80, or SBE-β-CD can significantly improve solubility.
-
Gentle Agitation & Warming: After dilution, mix the solution gently by inversion or slow vortexing. Gentle warming (e.g., to 37°C) can sometimes help keep the compound in solution, but the temperature stability of this compound in your specific buffer should be considered.
-
Sonication: If precipitation persists, brief sonication can help to redissolve the compound and create a more uniform dispersion.
Issue 2: I am observing inconsistent results in my cell-based assays.
Inconsistent results can often be traced back to inaccurate dosing due to solubility problems.
Troubleshooting Steps:
-
Visualize Your Solution: Before adding the compound to your cells, visually inspect the working solution (after dilution into media) for any signs of precipitation (cloudiness, visible particles). Use a microscope if necessary.
-
Prepare Fresh Dilutions: Do not use stored aqueous dilutions of this compound. Prepare the final working solution immediately before adding it to your cells.
-
Optimize Dilution Protocol: Follow the recommended protocol for diluting from a DMSO stock (see Experimental Protocols below). Ensure the DMSO stock is fully dissolved before making dilutions.
-
Verify Stock Concentration: If problems persist, consider verifying the concentration of your this compound stock solution using an appropriate analytical method (e.g., HPLC-UV).
Quantitative Data & Experimental Protocols
Data Presentation
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ≥ 30 mg/mL | |
| DMF | ≥ 30 mg/mL |
Table 2: Formulations for Improved Aqueous Solubility (In Vivo Use)
| Protocol | Composition | Achieved Solubility | Reference(s) |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.61 mM) | |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.61 mM) | |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.61 mM) |
Table 3: Estimated Aqueous Solubility of this compound vs. pH
Data estimated from graphical representations in scientific literature. Actual values should be determined experimentally.
| pH | Estimated Solubility (µg/mL) |
| 2.0 | ~100 |
| 4.0 | ~1.0 |
| 6.0 | ~0.1 |
| 7.4 | < 0.1 |
| 8.0 | < 0.1 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 445.47 g/mol )
-
100% DMSO (cell culture grade)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
Methodology:
-
Weigh out 4.45 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1.0 mL of 100% DMSO to the tube.
-
Vortex the solution thoroughly until all the this compound powder is completely dissolved. A brief sonication or gentle warming may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
Objective: To prepare a 10 µM working solution in cell culture media with a final DMSO concentration of 0.1%.
Methodology:
-
Thaw a 10 mM stock solution of this compound in DMSO.
-
Perform an intermediate dilution step. Add 10 µL of the 10 mM stock solution to 990 µL of sterile PBS or cell culture medium. This creates a 100 µM intermediate solution in 1% DMSO. Mix gently but thoroughly by pipetting.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of your final cell culture medium. This results in the final 10 µM working solution with 0.1% DMSO.
-
Mix gently by inversion or swirling. Do not vortex vigorously as this can damage media components.
-
Use this working solution immediately for your experiment.
Visual Guides: Diagrams and Workflows
This section provides visual representations of key processes and concepts related to the use of this compound.
Technical Support Center: Basmisanil Stability and Degradation in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Basmisanil in common experimental buffers. The information is presented in a question-and-answer format to directly address potential issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound is a lipophilic compound with poor aqueous solubility. While specific data on its stability in various aqueous buffers is limited in publicly available literature, a study on its administration with soft foods demonstrated good chemical stability for at least two hours under ambient conditions.[1] For experimental purposes, it is recommended to prepare fresh solutions and use them promptly. Long-term storage of this compound in aqueous buffers is not recommended without conducting specific stability studies.
Q2: How does pH affect the stability of this compound?
Q3: Is this compound sensitive to light?
A3: The isoxazole ring within the this compound structure is known to be susceptible to photolysis. UV irradiation can cause the weak N-O bond to break, leading to ring collapse and rearrangement. Therefore, it is recommended to protect this compound solutions from light, especially during storage and handling, to minimize the risk of photodegradation.
Q4: What are the potential degradation pathways for this compound?
A4: Based on the chemical structure of this compound, the following degradation pathways are plausible:
-
Hydrolysis: The methanone linker and the isoxazole ring could be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The thiomorpholine S-oxide moiety contains a sulfur atom that is susceptible to further oxidation. The nitrogen atoms in the pyridine and thiomorpholine rings could also be sites of oxidation.
-
Photolysis: As mentioned, the isoxazole ring is prone to degradation upon exposure to UV light.
A visual representation of these potential pathways is provided in the diagrams section.
Q5: What analytical methods are suitable for assessing this compound stability?
A5: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detectors are the most common and effective techniques for stability studies. These methods allow for the separation and quantification of the parent drug and its potential degradation products. A generic stability-indicating HPLC method development protocol is outlined in the Experimental Protocols section.
Troubleshooting Guide
Q: I am seeing a decrease in the concentration of this compound in my stock solution over a short period. What could be the cause?
A: This could be due to several factors:
-
Precipitation: this compound has poor aqueous solubility. Ensure that the concentration of your stock solution is not above its solubility limit in the chosen solvent (e.g., DMSO, DMF). Visually inspect your solution for any precipitate.
-
Adsorption: this compound might adsorb to the surface of your storage container, especially if it is made of certain plastics. Using glass or low-adsorption polypropylene vials is recommended.
-
Degradation: If precipitation and adsorption are ruled out, the decrease in concentration is likely due to chemical degradation. Review your storage conditions (temperature, light exposure) and the pH of your solution.
Q: I observe new peaks in my chromatogram when analyzing my this compound sample. What are these?
A: The appearance of new peaks likely indicates the formation of degradation products. To identify them, you can:
-
Perform Forced Degradation Studies: Subjecting this compound to stress conditions (acid, base, oxidation, heat, light) will intentionally generate degradation products. Analyzing these stressed samples by LC-MS can help in the tentative identification of the unknown peaks in your experimental samples.
-
High-Resolution Mass Spectrometry (HRMS): This technique can provide accurate mass measurements of the new peaks, which can be used to propose elemental compositions and potential structures for the degradation products.
Q: My experimental results are inconsistent when using this compound. Could stability be an issue?
A: Yes, inconsistent results can be a symptom of compound instability. If this compound is degrading during your experiment, the effective concentration will decrease over time, leading to variability. It is crucial to:
-
Prepare fresh solutions for each experiment.
-
Minimize the time the compound is in an aqueous buffer before use.
-
Conduct a preliminary stability test of this compound in your specific experimental buffer and under your experimental conditions to understand its stability profile.
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Susceptible Moieties of this compound
| Degradation Pathway | Susceptible Moiety | Potential Outcome |
| Hydrolysis | Isoxazole Ring | Ring opening to form a β-hydroxy nitrile or other rearranged products. |
| Pyridinyl-methanone Linker | Cleavage of the amide bond to form 6-(hydroxymethyl)nicotinic acid and a thiomorpholine derivative. | |
| Oxidation | Thiomorpholine S-oxide | Further oxidation of the sulfur atom to a sulfone. |
| Pyridine Ring | N-oxidation. | |
| Photolysis | Isoxazole Ring | Ring cleavage and rearrangement to an oxazole or other photoproducts. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl to a final this compound concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH to a final this compound concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final this compound concentration of 100 µg/mL. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Keep the solid drug substance and a solution (100 µg/mL in the experimental buffer) at 60°C for 24 and 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in the experimental buffer) to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same conditions.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC or UPLC-MS method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of this compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Column and Mobile Phase Selection:
-
Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Use a gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
2. Method Optimization:
-
Inject a mixture of the stressed samples to ensure that all degradation products are well-separated from the parent peak and from each other.
-
Adjust the gradient profile, flow rate, and column temperature to achieve optimal resolution.
3. Detection:
-
Use a PDA detector to check for peak purity and to determine the optimal wavelength for detection of this compound and its degradation products.
-
Couple the HPLC to a mass spectrometer to obtain mass information for the parent drug and degradation products, which will aid in their identification.
4. Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualization
Caption: Potential degradation pathways of this compound.
Caption: General workflow for this compound stability testing.
References
Basmisanil Technical Support Center: Troubleshooting Variability in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability and ensure reproducible results in behavioral studies involving Basmisanil. This compound is a potent and highly selective negative allosteric modulator (NAM) of the GABAA-α5 receptor, a key target for cognitive enhancement.[1] However, as with many compounds acting on the central nervous system, variability in behavioral outcomes can be a significant challenge.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a negative allosteric modulator (NAM) that selectively binds to the benzodiazepine site of GABAA receptors containing the α5 subunit.[1][2] Unlike positive allosteric modulators (e.g., benzodiazepines) which enhance the effect of GABA, this compound reduces the receptor's activity in the presence of GABA.[2][3] This modulatory action is believed to enhance cognitive processes.
Q2: What is the optimal dose for behavioral studies in rodents?
A2: The optimal dose of this compound can vary depending on the animal model and the specific behavioral paradigm. However, studies in mice have shown efficacy for antidepressant-like effects at doses of 10 and 30 mg/kg (i.p.).[4][5] In rats, oral doses of 3 and 10 mg/kg have been shown to reverse diazepam-induced cognitive impairment in the Morris water maze.[1] It is crucial to perform a dose-response study for your specific experimental conditions.
Q3: Is there a known relationship between plasma concentration and receptor occupancy?
A3: Yes, a clear dose-dependent relationship between this compound plasma concentration and GABAA-α5 receptor occupancy has been established in both preclinical models and humans.[1][6] In rodents, effective behavioral changes have been observed at estimated GABAA-α5 receptor occupancies of 40-65%.[4][5]
Q4: What were the outcomes of the clinical trials with this compound?
A4: In a Phase II clinical trial (Clematis) for intellectual disability associated with Down syndrome, this compound was found to be safe and well-tolerated.[7][8][9] EEG data confirmed functional target engagement in the brain.[7][8] However, the trial did not meet its primary efficacy endpoints for improving cognition and adaptive functioning.[7][8][9][10]
Troubleshooting Guide
Issue 1: High Variability or Lack of Effect in Behavioral Assays
High variability or a complete lack of a behavioral effect with this compound can be frustrating. Below are potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Dose Selection | This compound can exhibit a U-shaped dose-response curve in some behavioral tests.[4] This means that higher doses may be less effective than intermediate doses. If you are not observing an effect at a high dose, consider testing a range of lower doses. |
| Off-Target Effects | Although highly selective for the GABAA-α5 subunit, at higher concentrations, this compound may have off-target effects on other GABAA receptor subtypes, which could confound behavioral results.[4] This reinforces the importance of using the lowest effective dose. |
| Animal Strain and Sex | The genetic background of the rodent strain can significantly influence behavioral phenotypes and responses to pharmacological agents.[11][12] Sex differences in behavioral responses have also been noted in some studies.[13] Ensure you are using the appropriate strain and both sexes if applicable, and report these details in your methodology. |
| Environmental Stressors | Rodent behavior is highly sensitive to environmental factors such as noise, light, and handling.[2] Ensure a consistent and low-stress testing environment to minimize variability. |
| Experimental Protocol | Subtle variations in the execution of behavioral paradigms (e.g., Morris water maze, forced swim test) can lead to inconsistent data.[11][12][14] Standardize your protocols and ensure all experimenters are trained consistently. |
Issue 2: Inconsistent Pharmacokinetics and Bioavailability
Variability in drug exposure can be a major source of inconsistent behavioral outcomes.
| Potential Cause | Troubleshooting Steps |
| Formulation and Vehicle | This compound is soluble in DMSO.[3][15] Ensure the compound is fully dissolved and the vehicle is appropriate for the route of administration and does not have behavioral effects on its own. The stability of this compound granules when mixed with soft food has been demonstrated, which may be relevant for oral dosing protocols.[16] |
| Route of Administration | The route of administration (e.g., oral gavage, intraperitoneal injection) will significantly impact the absorption and peak plasma concentration of this compound. Ensure the chosen route is consistent across all animals and studies. |
| Food Effects | For oral administration, consider the potential for food to affect absorption. While not extensively studied preclinically, food effects were a consideration in clinical trials.[17] Standardize the feeding schedule of your animals relative to the time of drug administration. |
| Metabolism | Individual differences in drug metabolism can lead to variability in exposure. While difficult to control, being aware of this potential source of variation is important when analyzing data. |
Data Summary
This compound Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Value | Species | Source |
| Binding Affinity (Ki) for GABAA-α5 | 5 nM | Human recombinant | [1] |
| Selectivity | >90-fold vs α1, α2, and α3 | Human recombinant | [1][2] |
| Effective Dose (Antidepressant-like) | 10-30 mg/kg, i.p. | Mouse | [4][5] |
| Effective Dose (Cognitive Enhancement) | 3-10 mg/kg, p.o. | Rat | [1] |
| Brain-to-Plasma Ratio | ~0.3 | Mouse | [4] |
| Target Receptor Occupancy (for effect) | 40-65% | Mouse | [4][5] |
Experimental Protocols
Protocol 1: Morris Water Maze for Assessing Cognitive Enhancement
This protocol is adapted from studies evaluating the pro-cognitive effects of this compound.[1][18]
-
Apparatus: A circular pool (e.g., 1.5 m diameter) filled with opaque water (20-22°C). A hidden platform is submerged 1-2 cm below the water surface. The room should have distinct visual cues on the walls.
-
Acclimation: Handle the animals for several days leading up to the experiment. Allow them to acclimate to the testing room for at least 30 minutes before each session.
-
Drug Administration: Administer this compound (e.g., 3 or 10 mg/kg, p.o.) or vehicle 30-60 minutes before the training session. To induce a cognitive deficit, a compound like diazepam (e.g., 6 mg/kg, i.p.) can be co-administered.[1][18]
-
Training: Conduct 4 trials per day for 4-5 consecutive days. For each trial, gently place the mouse into the water at one of four starting positions, facing the pool wall. Allow the mouse to search for the platform for a maximum of 60-90 seconds. If the mouse finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform, guide it to the platform and allow it to stay for the same duration.
-
Probe Trial: 24 hours after the last training session, remove the platform and allow the mouse to swim freely for 60 seconds.
-
Data Collection: Record the escape latency (time to find the platform), path length, and swimming speed during training. During the probe trial, measure the time spent in the target quadrant where the platform was previously located.
Protocol 2: Forced Swim Test for Assessing Antidepressant-Like Effects
This protocol is based on studies investigating the antidepressant-like properties of this compound.[4][5]
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws.
-
Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound (e.g., 3, 10, or 30 mg/kg, i.p.) or vehicle 60 minutes before the test.
-
Test Session: Gently place the mouse into the cylinder for a 6-minute session.
-
Data Collection: Record the total duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | GABA Receptor | TargetMol [targetmol.com]
- 4. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. DSpace [repositori.upf.edu]
- 9. A randomized, double-blind, placebo-controlled phase II trial to explore the effects of a GABAA-α5 NAM (this compound) on intellectual disability associated with Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A randomized, double-blind, placebo-controlled phase II trial to explore the effects of a GABAA-α5 NAM (this compound) on intellectual disability associated with Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 12. news-medical.net [news-medical.net]
- 13. Searching for cognitive enhancement in the Morris water maze: better and worse performance in D‐amino acid oxidase knockout (Dao −/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. Stability and compatibility of this compound granules co-administered with soft food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Physiologically Based Biopharmaceutics Modeling of Food Effect for this compound: A Retrospective Case Study of the Utility for Formulation Bridging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Basmisanil and Locomotor Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of Basmisanil on locomotor activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly selective negative allosteric modulator (NAM) of the α5 subunit-containing GABAA receptors (GABAA-α5Rs).[1][2][3] It binds to a site on the receptor distinct from the GABA binding site and reduces the receptor's response to GABA. GABAA-α5Rs are primarily expressed in the hippocampus and cortex, regions heavily involved in cognitive processes.[4] By modulating these receptors, this compound is being investigated for its potential to improve cognitive function and for its antidepressant-like effects.[4][5]
Q2: Does this compound affect locomotor activity?
Preclinical studies have shown that this compound, at doses that produce antidepressant-like and cognitive-enhancing effects (e.g., 10 mg/kg in mice), does not promote locomotor stimulating effects.[4] One study specifically included a separate cohort of animals to assess locomotor activity and found no alterations in total distance traveled or the number of line crossings.
Q3: What are the potential off-target effects of this compound that could influence locomotor activity?
This compound is highly selective for the GABAA-α5 receptor, with over 90-fold selectivity against α1, α2, and α3 subunit-containing receptors.[1][2] This high selectivity minimizes the risk of off-target effects at therapeutic doses. However, at supra-therapeutic (very high) doses, the possibility of effects on other GABAA receptor subtypes cannot be entirely ruled out. Non-selective GABAA receptor NAMs can have side effects such as anxiety or convulsions, which would confound locomotor activity measurements.[5][6]
Troubleshooting Guide
Issue 1: Unexpected increase in locomotor activity observed after this compound administration.
-
Question: My animals are showing hyperactivity after being treated with this compound. What could be the cause?
-
Answer:
-
Dosage Check: Verify the administered dose. While therapeutically relevant doses of this compound have not been associated with locomotor stimulation, very high doses may lead to off-target effects. An inverted U-shaped dose-response curve has been observed in some behavioral paradigms, suggesting that high doses may produce different or counteracting effects.
-
Vehicle Control: Ensure that the vehicle control group is not showing hypoactivity. The vehicle for this compound is often Tween 80 in saline. Improper preparation could have unforeseen effects.
-
Environmental Factors: Rule out environmental confounds. Ensure the testing environment is free from sudden noises, changes in lighting, or strong odors that could induce hyperactivity.[7]
-
Habituation: Confirm that animals were properly habituated to the testing room and, if your protocol requires it, to the testing arena. Lack of habituation can lead to novelty-induced hyperactivity.[8]
-
Issue 2: Unexpected decrease in locomotor activity observed after this compound administration.
-
Question: My animals are showing hypoactivity or sedative-like effects after this compound treatment. Why might this be happening?
-
Answer:
-
High Dose Effects: Extremely high doses of this compound could potentially lead to unforeseen off-target effects that might result in sedation, although this has not been reported in the literature. Review your dosing calculations and preparation.
-
Animal Health: Assess the general health of the animals. Illness or distress can lead to decreased movement.
-
Experimental Procedure: Ensure that the injection procedure is not causing undue stress or injury to the animals, which could impact their activity levels.
-
Issue 3: High variability in locomotor activity data between subjects.
-
Answer:
-
Standardize Procedures: Ensure all experimental procedures are highly standardized. This includes handling, injection timing, and placement of the animal into the arena.[9]
-
Consistent Environment: Maintain a consistent testing environment across all animals and all test sessions. This includes lighting (lux levels), temperature, and background noise.[7]
-
Acclimation Period: A sufficient acclimation period to the testing room is crucial. A standard is 30-60 minutes before testing begins.
-
Animal Characteristics: Ensure that animals are of a similar age and weight, and are housed under identical conditions.
-
Blinding: The experimenter should be blind to the treatment conditions to avoid unconscious bias in handling and data recording.
-
Experimental Protocols
Protocol: Assessing the Impact of this compound on Locomotor Activity using the Open Field Test
This protocol is designed to specifically evaluate whether this compound influences general locomotor activity and anxiety-like behavior in rodents.
1. Animals:
-
Male C57BL/6J mice, 8-10 weeks old.
-
Group-housed with a 12/12h light-dark cycle, with food and water available ad libitum.
-
Animals should be acclimated to the facility for at least one week before testing.
2. Drug Preparation:
-
This compound: Dissolve in 2% (v/v) Tween 80 in sterile saline. Prepare fresh on the day of the experiment.
-
Vehicle Control: 2% (v/v) Tween 80 in sterile saline.
-
Positive Control (optional): A known psychostimulant like amphetamine (e.g., 2.5 mg/kg) can be included to validate the sensitivity of the assay.
3. Experimental Groups:
-
Group 1: Vehicle (10 mL/kg, i.p.)
-
Group 2: this compound (3 mg/kg, i.p.)
-
Group 3: this compound (10 mg/kg, i.p.)
-
Group 4: this compound (30 mg/kg, i.p.)
-
(Optional) Group 5: Positive Control (e.g., Amphetamine 2.5 mg/kg, i.p.)
4. Open Field Arena:
-
A square arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-porous, easily cleaned material (e.g., grey PVC or Plexiglas).
-
The arena should be evenly illuminated (e.g., 100-150 lux).
-
An automated tracking system with video camera and software is required for data collection.
5. Procedure:
-
Transport animals to the testing room at least 60 minutes before the start of the experiment for acclimation.
-
Administer the assigned treatment (Vehicle, this compound, or Positive Control) via intraperitoneal (i.p.) injection.
-
60 minutes post-injection, gently place the mouse in the center of the open field arena.
-
Record the animal's activity for a total of 30 minutes.
-
After each trial, remove the mouse and return it to its home cage.
-
Thoroughly clean the arena with 70% ethanol and allow it to dry completely between animals to eliminate olfactory cues.
6. Data Analysis:
-
Analyze the data in 5-minute time bins to assess any changes in activity over time (habituation).
-
Primary Locomotor Measures:
-
Total distance traveled (cm)
-
Horizontal activity (number of beam breaks)
-
-
Secondary/Anxiety-Related Measures:
-
Time spent in the center zone vs. periphery (Thigmotaxis)
-
Rearing frequency (vertical beam breaks)
-
-
Statistical Analysis: Use a one-way ANOVA to compare the different treatment groups for each measure. If a significant main effect is found, use a post-hoc test (e.g., Dunnett's test) to compare each this compound dose group to the vehicle control.
Data Presentation
Table 1: Hypothetical Locomotor Activity Data for this compound in an Open Field Test
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) (Mean ± SEM) | Time in Center (s) (Mean ± SEM) | Rearing Frequency (Mean ± SEM) |
| Vehicle | - | 4500 ± 350 | 45 ± 5 | 60 ± 8 |
| This compound | 3 | 4650 ± 400 | 48 ± 6 | 62 ± 7 |
| This compound | 10 | 4400 ± 320 | 50 ± 5 | 58 ± 6 |
| This compound | 30 | 4550 ± 380 | 46 ± 7 | 61 ± 8 |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Negative allosteric modulation of GABAARs at α5 subunit-containing benzodiazepine sites reverses stress-induced anhedonia and weakened synaptic function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. Sustained treatment with an α5 GABA A receptor negative allosteric modulator delays excitatory circuit development while maintaining GABAergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amuzainc.com [amuzainc.com]
- 8. noldus.com [noldus.com]
- 9. noldus.com [noldus.com]
Validation & Comparative
Basmisanil vs. Other GABAA α5 Negative Allosteric Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The γ-aminobutyric acid type A (GABAA) receptors containing the α5 subunit are predominantly expressed in the hippocampus and cortex, regions critical for learning and memory.[1][2] This localization has made them a compelling target for the development of cognitive enhancers. Negative allosteric modulators (NAMs) of the GABAA α5 receptor are a class of compounds that reduce the receptor's activity, thereby enhancing cognitive processes.[3][4] Among these, Basmisanil (also known as RG-1662 and RO5186582) has emerged as a highly selective compound that has progressed to clinical trials.[3][5]
This guide provides an objective comparison of this compound with other notable GABAA α5 NAMs, supported by preclinical and clinical data.
Comparative Performance: this compound and Other Key Modulators
This compound is distinguished in the field by its exceptional selectivity for the α5 subunit over other GABAA receptor subtypes (α1, α2, and α3).[3][6] This high selectivity is hypothesized to minimize off-target effects such as sedation, which are associated with modulation of the α1 subunit, and anxiolysis, linked to the α2 and α3 subunits.[6][7]
Quantitative Comparison of Preclinical Data
The following table summarizes the binding affinities and selectivity of this compound compared to other well-documented GABAA α5 NAMs.
| Compound | α5 Binding Affinity (Ki, nM) | Selectivity (Fold difference vs. α5) | Key Preclinical Findings | Clinical Development Status |
| This compound | 5 | >90-fold vs. α1, α2, α3[3][6] | Improved executive function in non-human primates and attenuated diazepam-induced learning impairment in rats without anxiogenic or proconvulsant effects.[3][6] | Progressed to Phase II trials for Down syndrome and cognitive impairment in schizophrenia; trials did not meet primary efficacy endpoints.[5][8] |
| L-655,708 | ~0.45 | ~50-100-fold vs. α1, α2, α3[9] | Enhanced long-term potentiation (LTP) and improved performance in the Morris water maze in rodents.[9] | Early-stage clinical development halted.[10] |
| MRK-016 | Not specified | High selectivity for α5 | Showed rapid-acting antidepressant-like effects in animal models.[4][10][11] | Early-stage clinical development halted due to tolerability issues.[10] |
| α5IA | Not specified | Selective for α5 | Investigated for cognitive-enhancing effects.[4] | Early-stage clinical development halted due to potential toxicity.[10] |
Mechanism of Action and Signaling Pathway
GABAA receptors are ligand-gated ion channels that, upon binding of the neurotransmitter GABA, open to allow the influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission. GABAA α5 NAMs, like this compound, bind to a site on the receptor distinct from the GABA binding site (the benzodiazepine site at the α+/γ- interface) and reduce the ability of GABA to open the channel.[12][13] This reduction in tonic inhibition is thought to enhance synaptic plasticity and improve cognitive function.[9][12]
Caption: GABAA α5 NAM Signaling Pathway.
Key Experimental Protocols
The characterization of this compound and other GABAA α5 NAMs relies on a standardized set of experiments to determine their binding affinity, functional effects, and in vivo efficacy.
Radioligand Binding Assays
This method is used to determine the binding affinity (Ki) of a compound for different receptor subtypes.
-
Objective: To assess the affinity and selectivity of the test compound.
-
Methodology:
-
Membrane Preparation: Membranes from cell lines (e.g., HEK293) stably expressing specific human GABAA receptor subunit combinations (e.g., α5β3γ2, α1β3γ2) are prepared.[14]
-
Incubation: These membranes are incubated with a known radioligand (e.g., [3H]-flunitrazepam) that binds to the benzodiazepine site, and various concentrations of the test compound (e.g., this compound).[15]
-
Separation & Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation. Selectivity is determined by comparing the Ki values across different receptor subtypes.
-
Electrophysiology (Two-Electrode Voltage Clamp)
This functional assay measures how a compound modulates the activity of the GABAA receptor.
-
Objective: To determine if the compound acts as a negative or positive allosteric modulator and to quantify its potency (IC50).
-
Methodology:
-
Oocyte Expression: Xenopus oocytes are injected with cRNAs encoding the desired GABAA receptor subunits (e.g., α5β3γ2).[14]
-
Recording: After 2-5 days, the oocytes are voltage-clamped. The baseline current is recorded, and then GABA is applied to elicit an inward chloride current.
-
Compound Application: The test compound is co-applied with GABA. A NAM like this compound will inhibit the GABA-induced current.[14]
-
Data Analysis: A concentration-response curve is generated by applying various concentrations of the test compound. The IC50 value, the concentration at which the compound produces 50% of its maximal inhibition, is calculated.
-
In Vivo Behavioral Models (e.g., Morris Water Maze)
These experiments assess the effect of the compound on cognitive functions like learning and memory in animal models.
-
Objective: To evaluate the pro-cognitive effects of the test compound.
-
Methodology:
-
Apparatus: A large circular pool is filled with opaque water and contains a hidden escape platform.
-
Procedure: Rats or mice are administered the test compound (e.g., this compound at 10 mg/kg) or a vehicle.[14] In some paradigms, a cognitive deficit is first induced using a substance like diazepam.[3] The animals are then placed in the pool and must learn the location of the hidden platform over several trials.
-
Measurements: Key parameters recorded include the time taken to find the platform (escape latency) and the path length.
-
Data Analysis: A reduction in escape latency and path length in the compound-treated group compared to the control group indicates an improvement in spatial learning and memory.
-
Caption: Workflow for GABAA α5 NAM Development.
Clinical Perspective and Future Directions
This compound demonstrated a good safety and tolerability profile in Phase I studies, with PET imaging confirming target engagement in the human brain.[3][6] However, subsequent Phase II trials in individuals with Down syndrome and in patients with cognitive impairment associated with schizophrenia did not meet their primary efficacy endpoints, despite evidence of functional target engagement.[8][16]
The journey of this compound and other GABAA α5 NAMs highlights both the promise and the challenges of this therapeutic strategy. While preclinical data are often robust, translating these findings into clinical efficacy for complex cognitive disorders remains a significant hurdle. The high selectivity of this compound represents a key achievement in minimizing off-target effects. Future research may focus on identifying patient populations that are more likely to respond to this mechanism of action or exploring combination therapies. The continued investigation into the nuanced roles of GABAA α5 receptors in various neurological and psychiatric conditions is crucial for advancing this field of drug discovery.[9][10]
References
- 1. academic.oup.com [academic.oup.com]
- 2. The role of α5 GABAA receptor agonists in the treatment of cognitive deficits in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 8. A randomized, double-blind, placebo-controlled phase II trial to explore the effects of a GABAA-α5 NAM (this compound) on intellectual disability associated with Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors [frontiersin.org]
- 10. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. mdpi.com [mdpi.com]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Comparative Guide to Basmisanil and L-655,708 in Memory-Related Tasks
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Basmisanil and L-655,708, two prominent negative allosteric modulators (NAMs) of the α5 subunit-containing GABA-A (GABAA-α5) receptor. Both compounds have been investigated for their potential as cognitive enhancers. This document synthesizes preclinical and clinical data, focusing on their mechanisms, efficacy in memory tasks, and selectivity profiles, to inform research and development in neuroscience.
Introduction and Mechanism of Action
The GABAA-α5 receptor is predominantly expressed in the hippocampus, a brain region critical for learning and memory.[1] These receptors, often located extrasynaptically, mediate tonic inhibition, a persistent form of inhibitory signaling that can regulate neuronal excitability and synaptic plasticity. The "GABAergic hypothesis" of cognitive impairment posits that excessive inhibitory signaling through these receptors can impair cognitive processes.
This compound and L-655,708 are inverse agonists or NAMs that selectively target the benzodiazepine binding site on the GABAA-α5 receptor.[2][3] By binding to this site, they reduce the influx of chloride ions that is normally facilitated by GABA, thereby decreasing overall GABAergic inhibition.[2][4] This reduction in tonic inhibition is thought to enhance neuronal excitability and lower the threshold for inducing long-term potentiation (LTP), a cellular mechanism underlying memory formation.[5][6] This shared mechanism forms the basis for their potential nootropic, or cognition-enhancing, effects.[1]
Comparative Data: Receptor Binding and Functional Activity
The primary distinction between this compound and L-655,708 lies in their selectivity and potency for the GABAA-α5 receptor subtype over other subtypes (α1, α2, α3).
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | GABAA-α5 | GABAA-α1 | GABAA-α2 | GABAA-α3 | Selectivity for α5 (Fold) |
|---|---|---|---|---|---|
| This compound | 5 nM (human)[7] | 1031 nM[8] | 458 nM[8] | 510 nM[8] | >90-fold vs α1, α2, α3[7] |
| L-655,708 | ~1 nM[9] | ~61 nM[10] | ~54 nM[10] | - | 50 to 100-fold vs α1, α2, α3[11] |
Note: Ki values can vary based on experimental conditions and species (human, rat). This compound is reported as the most selective GABAA-α5 NAM described to date.[7]
Table 2: In Vivo Efficacy in Preclinical Memory Models
| Compound | Animal Model | Memory Task | Dose | Key Finding |
|---|---|---|---|---|
| This compound | Rat | Morris Water Maze | 10 mg/kg | Significantly attenuated diazepam-induced spatial learning impairment.[7][8] |
| Non-human Primate | Object Retrieval | 30-50% receptor occupancy | Improved performance in a test of executive function.[9] | |
| L-655,708 | Rat | Morris Water Maze | Not specified | Enhanced performance during both acquisition and probe trials.[6] |
| | Mouse | N/A | 0.35 mg/kg | Reversed memory deficits caused by isoflurane.[10] |
Signaling Pathway and Logic
The mechanism of action for both compounds involves the modulation of GABAergic inhibition to enhance synaptic plasticity.
The diagram above illustrates how this compound and L-655,708 act as negative allosteric modulators (NAMs) on the GABAA-α5 receptor. By inhibiting the receptor's function, they reduce the tonic inhibitory current, which increases neuronal excitability and facilitates synaptic plasticity mechanisms like LTP, ultimately leading to improved cognitive performance.
Experimental Protocols
The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory in rodents, and has been employed to test both this compound and L-655,708.[6][8]
Protocol: Morris Water Maze for Spatial Learning
-
Apparatus: A large circular pool (e.g., 1.5-2m diameter) filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room to serve as spatial references.
-
Habituation: Animals are allowed to swim freely in the pool for a short period (e.g., 60 seconds) without the platform present, one day before training begins.
-
Drug Administration: The compound (this compound, L-655,708, or vehicle) is administered systemically (e.g., intraperitoneally or orally) at a set time before the first training trial (e.g., 30-60 minutes).[11]
-
Acquisition Phase (Training):
-
This phase typically lasts for 4-5 consecutive days with multiple trials per day (e.g., 4 trials/day).
-
For each trial, the rodent is placed into the pool from one of several predetermined start locations.
-
The animal must use the distal visual cues to locate the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
-
Probe Trial (Memory Test):
-
24 hours after the final training trial, the escape platform is removed from the pool.
-
The animal is allowed to swim for a fixed duration (e.g., 60 seconds).
-
Key metrics recorded include the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the exact former location of the platform. A significant preference for the target quadrant indicates successful spatial memory consolidation.
-
References
- 1. L-655,708 - Wikipedia [en.wikipedia.org]
- 2. PWZ-029, AN INVERSE AGONIST SELECTIVE FOR α5 GABAA RECEPTORS, IMPROVES OBJECT RECOGNITION, BUT NOT WATER-MAZE MEMORY IN NORMAL AND SCOPOLAMINE-TREATED RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-655,708 Does not Prevent Isoflurane-induced Memory Deficits in Old Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory | Journal of Neuroscience [jneurosci.org]
Reproducing Basmisanil's Antidepressant Effects in Mice: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antidepressant-like effects of Basmisanil with alternative compounds in murine models. This document outlines detailed experimental protocols, presents quantitative data for objective comparison, and visualizes the underlying signaling pathways.
This compound, a negative allosteric modulator (NAM) of the GABAA α5 subunit, has demonstrated rapid and sustained antidepressant-like effects in preclinical studies.[1][2] This guide will delve into the experimental reproduction of these effects and compare its performance against other GABAA α5 NAMs, MRK-016 and L-655,708, as well as the fast-acting antidepressant, ketamine.
Comparative Efficacy in Murine Behavioral Models
The antidepressant potential of this compound and its alternatives has been primarily assessed using the Forced Swim Test (FST) and the Tail Suspension Test (TST) in mice. These tests are widely used to screen for antidepressant efficacy by measuring the duration of immobility, with a reduction in immobility time suggesting an antidepressant-like effect.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound, MRK-016, L-655,708, and ketamine on immobility time in the Forced Swim Test and Tail Suspension Test in mice.
Table 1: Effect of this compound and Alternatives on Immobility Time in the Forced Swim Test (FST) in Mice
| Compound | Dose (mg/kg, i.p.) | Change in Immobility Time | Reference |
| This compound | 10 | Decreased | [1] |
| This compound | 30 | Decreased | [1] |
| MRK-016 | 3 | Significantly Decreased | [3] |
| L-655,708 | 1, 3 | Decreased | [4] |
| Ketamine | 5 | Decreased | [5] |
| Ketamine | 10 | Significantly Decreased | [3][6][7] |
| Ketamine | 20, 50 | No significant effect | [5] |
Table 2: Effect of this compound and Alternatives on Immobility Time in the Tail Suspension Test (TST) in Mice
| Compound | Dose (mg/kg, i.p.) | Change in Immobility Time | Reference |
| MRK-016 | N/A | Reduced in CSDS model | [8] |
| Ketamine | 1.3, 2.6, 5.2 mg/mL (nebulized) | Reduced | [9] |
Note: Data for this compound and L-655,708 in the TST was not explicitly found in the provided search results. CSDS refers to the Chronic Social Defeat Stress model.
Experimental Protocols
Reproducing the findings cited in this guide requires adherence to standardized experimental protocols for the Forced Swim Test and Tail Suspension Test.
Forced Swim Test (FST) Protocol
The FST is a widely used behavioral test to assess antidepressant efficacy.[10]
-
Apparatus: A transparent cylinder (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure: Mice are individually placed in the cylinder for a 6-minute session. The session is typically video-recorded for later analysis.
-
Scoring: The duration of immobility, defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing) and only making movements necessary to keep the head above water, is measured during the last 4 minutes of the test.
-
Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
Tail Suspension Test (TST) Protocol
The TST is another common behavioral despair test used for screening antidepressant drugs in mice.[10]
-
Apparatus: Mice are suspended by their tails from a ledge or a suspension bar using adhesive tape, at a height where they cannot escape or hold onto any surfaces.
-
Procedure: Each mouse is suspended for a 6-minute session, which is typically video-recorded.
-
Scoring: The total duration of immobility, characterized by the absence of any movement, is recorded.
-
Data Analysis: A reduction in immobility time is indicative of an antidepressant-like effect.
Signaling Pathways and Mechanism of Action
This compound and other GABAA α5 NAMs exert their antidepressant-like effects by modulating the balance of inhibitory and excitatory neurotransmission in the brain.
GABAA α5 NAM Signaling Pathway
Negative allosteric modulation of the α5 subunit-containing GABAA receptors leads to a disinhibition of pyramidal neurons, primarily in the hippocampus and prefrontal cortex. This disinhibition results in an increased release of the excitatory neurotransmitter glutamate. The subsequent activation of AMPA receptors is a critical downstream event that is believed to mediate the rapid antidepressant effects. This proposed mechanism shares similarities with the action of ketamine, which also enhances glutamatergic signaling, albeit through a different primary target (NMDA receptors).
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the antidepressant-like effects of a test compound in mice.
Caption: Experimental workflow for antidepressant screening.
References
- 1. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Negative Allosteric Modulator for α5 Subunit-Containing GABA Receptors Exerts a Rapid and Persistent Antidepressant-Like Action without the Side Effects of the NMDA Receptor Antagonist Ketamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increasing doses of ketamine curtail antidepressant responses and suppress associated synaptic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stress-sensitive antidepressant-like effects of ketamine in the mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From Inhibition of GABA-A Receptor-Mediated Synaptic Transmission by Conventional Antidepressants to Negative Allosteric Modulators of Alpha5-GABA-A Receptors as Putative Fast-Acting Antidepressant Drugs: Closing the Circle? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nebulized and intraperitoneal ketamine have equivalent antidepressant-like effect in the forced swim and tail suspension tests in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Basmisanil and Ketamine in Preclinical Models of Depression
For Researchers, Scientists, and Drug Development Professionals
The landscape of antidepressant therapy is undergoing a significant transformation, driven by the need for rapid-acting and better-tolerated treatments for major depressive disorder (MDD). The discovery of ketamine's rapid antidepressant effects has opened new avenues, focusing on glutamatergic and GABAergic systems. This guide provides an objective comparison of basmisanil, a selective negative allosteric modulator (NAM) of α5 subunit-containing GABA-A receptors (α5-GABAARs), and ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, based on available preclinical experimental data.
Overview and Mechanism of Action
Both this compound and ketamine represent novel approaches to antidepressant therapy, moving beyond traditional monoaminergic mechanisms.[1] While both ultimately enhance excitatory neurotransmission, they achieve this through distinct primary targets.
-
This compound: A highly selective NAM for the α5 subunit of the GABA-A receptor.[2][3][4] These α5-GABAARs are predominantly expressed in forebrain regions like the hippocampus and prefrontal cortex, areas implicated in emotion and motivation.[5] By negatively modulating these inhibitory receptors, this compound reduces GABAergic tone on pyramidal neurons, leading to their disinhibition and promoting excitatory synaptic strength.[2][5] This mechanism is thought to induce high-frequency correlated activity in mood-relevant brain regions, similar to the proposed effects of ketamine.[2][3]
-
Ketamine: A non-competitive antagonist of the NMDA receptor.[1][6] Its antidepressant action is hypothesized to involve the preferential blockade of NMDA receptors on inhibitory GABAergic interneurons.[7] This disinhibits pyramidal neurons, causing a surge in glutamate release.[7] The glutamate surge activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leading to a cascade of downstream events, including the activation of key signaling pathways like Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTORC1), which ultimately promote synaptogenesis and reverse the synaptic deficits caused by chronic stress.[2][7][8][9]
Preclinical Efficacy in Behavioral Models
Preclinical studies in male mice have demonstrated that this compound produces rapid and sustained antidepressant-like effects, comparable to those of ketamine.[10] These effects are observed in a variety of behavioral tests designed to model different aspects of depression.
Table 1: Comparison of Antidepressant-Like Effects in Male Mice
| Compound | Dose (i.p.) | Behavioral Test | Time Point | Primary Outcome | Result | Reference |
|---|---|---|---|---|---|---|
| This compound | 10 & 30 mg/kg | Forced Swim Test (FST) | 1 hour post-treatment | Immobility Time | Significantly Decreased | [10] |
| Ketamine | 10 mg/kg | Forced Swim Test (FST) | 1 hour post-treatment | Immobility Time | Significantly Decreased | [10] |
| This compound | 10 & 30 mg/kg | Sucrose Splash Test (SUST) | 2 hours post-treatment | Grooming Time | Significantly Increased | [10] |
| Ketamine | 10 mg/kg | Sucrose Splash Test (SUST) | 2 hours post-treatment | Grooming Time | Significantly Increased | [10] |
| This compound | 10 & 30 mg/kg | Female Urine Sniffing Test (FUST) | 24 hours post-treatment | Sniffing Time | Significantly Increased | [10] |
| Ketamine | 10 mg/kg | Female Urine Sniffing Test (FUST) | 24 hours post-treatment | Sniffing Time | Significantly Increased | [10] |
| This compound | 10 & 30 mg/kg | Sucrose Splash Test (SUST) | 48 hours post-treatment | Grooming Time | Sustained Increase |[10] |
Experimental Protocols & Workflow
The data presented above were generated using standardized preclinical models. Understanding these methodologies is critical for interpreting the results.
Animal Models:
-
Studies primarily utilized adult male C57BL/6J mice.
Drug Administration:
-
This compound (3, 10, and 30 mg/kg), ketamine (10 mg/kg), or a vehicle control were administered via intraperitoneal (i.p.) injection.[10]
Key Behavioral Assays:
-
Forced Swim Test (FST):
-
Purpose: Assesses behavioral despair or helplessness.
-
Protocol: Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility (floating passively) is measured. A reduction in immobility time is interpreted as an antidepressant-like effect.[10] The test was conducted 1 hour after drug administration.[10]
-
-
Sucrose Splash Test (SUST):
-
Purpose: Measures self-care and motivational behavior, which can be diminished in depressive states.
-
Protocol: A 10% sucrose solution is sprayed on the mouse's back in its home cage. The time spent grooming is recorded. An increase in grooming time suggests an improvement in self-care behavior and is considered an antidepressant-like effect.[10] This test was performed 2 hours post-injection.[10]
-
-
Female Urine Sniffing Test (FUST):
-
Purpose: Assesses anhedonia, the inability to feel pleasure, by measuring interest in a natural reward.
-
Protocol: Mice are presented with cotton-tipped applicators scented with either female mouse urine or water. The time spent sniffing the urine-scented applicator is measured as an indicator of motivational and reward-seeking behavior.[10] This test was conducted 24 hours after treatment to assess sustained effects.[10]
-
Pharmacokinetics and Safety Profile
A favorable pharmacokinetic and safety profile is crucial for the translational potential of any new drug candidate.
Table 2: Comparative Pharmacokinetic and Safety Profile
| Feature | This compound | Ketamine |
|---|---|---|
| Primary Target | α5-GABA-A Receptor | NMDA Receptor |
| Selectivity | High selectivity for α5 over α1, α2, and α3 subunits (>90-fold).[2] | Non-competitive antagonist, also interacts with opioid, sigma, and monoamine receptors.[6][11] |
| Blood-Brain Barrier | Confirmed effective penetration.[10][12] | Readily crosses the blood-brain barrier. |
| Receptor Occupancy | Antidepressant-like effects observed at modest α5-GABAAR occupancy levels (40-65%).[10][12] | N/A (Antagonist action) |
| Known Side Effects | At therapeutic doses for cognition, did not show anxiogenic or proconvulsant effects in rats.[3] Selective α5-NAMs generally lack the convulsant or anxiogenic effects of non-selective modulators.[13] | Psychotomimetic (hallucinogenic) and dissociative effects are a major concern, complicating clinical utility.[1][2][3] Potential for abuse.[1] |
| Locomotor Effects | Did not promote locomotor stimulating effects in mice.[10][12] | Can induce hyperlocomotion at sub-anesthetic doses. |
Summary and Future Directions
The preclinical evidence suggests that this compound, through its selective modulation of α5-GABAARs, represents a promising novel strategy for the treatment of depression.
Key Comparison Points:
-
Efficacy: Both this compound and ketamine demonstrate rapid and sustained antidepressant-like effects in established rodent models of depression.[10]
-
Mechanism: They operate through distinct upstream mechanisms—GABAergic disinhibition for this compound and NMDA receptor antagonism for ketamine—that converge on enhancing excitatory neurotransmission.
-
Safety & Tolerability: this compound's high selectivity for the α5 subunit may offer a significant advantage over ketamine, potentially avoiding the dissociative and psychotomimetic side effects that limit ketamine's widespread clinical use.[2][3][13]
Future Research: Further investigation is warranted to fully elucidate the potential of α5-NAMs. Key areas for future studies include exploring the efficacy of these compounds in female animal models and examining their specific effects on glutamatergic and GABAergic signaling in different brain regions relevant to stress-induced behaviors.[10] Continued research will be essential to determine if the promising preclinical profile of this compound translates into a safe and effective rapid-acting antidepressant for patients with MDD.
References
- 1. Ketamine and other N-methyl-D-aspartate receptor antagonists in the treatment of depression: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Negative allosteric modulation of GABAARs at α5 subunit-containing benzodiazepine sites reverses stress-induced anhedonia and weakened synaptic function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketamine - Wikipedia [en.wikipedia.org]
- 7. Ketamine’s Mechanism of Action: A Path to Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Ketamine Action as an Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Mechanisms Behind Rapid Antidepressant Effects of Ketamine: A Systematic Review With a Focus on Molecular Neuroplasticity [frontiersin.org]
- 10. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Ketamine in Treatment-Resistant Depression: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]
A Comparative Pharmacological Analysis of Basmisanil and MRK-016
An In-depth Guide for Researchers in Neuropharmacology and Drug Development
Basmisanil and MRK-016 are both significant compounds in the field of neuroscience research, primarily investigated for their modulatory effects on the central nervous system. Both agents act on the γ-aminobutyric acid type A (GABA-A) receptors, specifically targeting the α5 subunit. This guide provides a detailed comparative analysis of their pharmacological profiles, supported by experimental data, to assist researchers in understanding their distinct characteristics and potential therapeutic applications.
Mechanism of Action: Targeting the GABA-A α5 Subunit
Both this compound and MRK-016 are classified as negative allosteric modulators (NAMs) or inverse agonists of the GABA-A receptors containing the α5 subunit (GABAA-α5).[1][2] These receptors are predominantly expressed in the hippocampus and cortical regions, areas of the brain crucial for learning and memory processes. By binding to the benzodiazepine site on the GABAA-α5 receptor, these compounds reduce the receptor's response to GABA, thereby decreasing inhibitory neurotransmission. This mechanism is believed to underlie their potential to enhance cognitive functions.
While both compounds share this primary mechanism, their specific interactions and functional consequences may differ, influencing their overall pharmacological profile.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound and MRK-016, providing a direct comparison of their binding affinities and functional potencies.
Table 1: Comparative Binding Affinity (Ki) at Human GABAA Receptor Subtypes
| Compound | α1 (nM) | α2 (nM) | α3 (nM) | α5 (nM) | Selectivity for α5 |
| This compound | 1031[3] | 458[3] | 510[3] | 5[3][4] | >90-fold vs α1, α2, α3[3][5] |
| MRK-016 | 0.83[6] | 0.85[6] | 0.77[6] | 1.4[6] | Non-selective |
Table 2: Functional Activity at GABAA Receptors
| Compound | Assay Type | Receptor Subtype | Potency (IC50/EC50) |
| This compound | Inhibition of GABA-induced currents | Human GABAA-α5β3γ2 | IC50 = 8 nM[3][7] |
| MRK-016 | Inverse agonist activity | Human GABAA-α5 | EC50 = 3 nM[6] |
In Vivo Effects: From Cognition to Mood
Preclinical studies have demonstrated a range of in vivo effects for both compounds, highlighting their therapeutic potential and possible side-effect profiles.
This compound:
-
Cognitive Enhancement: In animal models, this compound has been shown to improve cognitive performance. For instance, it attenuated diazepam-induced spatial learning impairment in rats and improved executive function in non-human primates.[4][5]
-
Antidepressant-like Effects: Recent studies indicate that this compound can induce rapid and sustained antidepressant-like responses in mice.[8][9]
-
Safety Profile: Notably, this compound did not show anxiogenic or proconvulsant effects in rats at therapeutic doses.[4] Phase I clinical trials in healthy volunteers demonstrated good safety and tolerability.[5] However, a Phase II trial for cognitive impairment in Down syndrome did not meet its primary efficacy endpoints.[10][11]
MRK-016:
-
Cognitive Enhancement: MRK-016 has been shown to increase long-term potentiation (LTP) in mouse hippocampal slices, a cellular correlate of learning and memory.[6] It has also shown protective effects against cognitive deficits in animal models of neuroinflammation.[12]
-
Antidepressant-like Effects: Similar to this compound, MRK-016 has demonstrated rapid and persistent antidepressant-like actions in mice, with a mechanism that may involve the enhancement of coherent neuronal activity.[13][14]
-
Safety Profile: Preclinical studies indicate that MRK-016 does not exhibit anxiogenic or proconvulsant activity.[6] However, its development was halted due to poor tolerability in elderly humans and variable pharmacokinetics.[15]
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Signaling pathway of GABAA-α5 negative allosteric modulation.
Caption: General workflow for a GABAA receptor competitive binding assay.
Experimental Protocols
GABA-A Receptor Binding Assay (Competitive)
This protocol outlines a general method for determining the binding affinity of a test compound (e.g., this compound, MRK-016) to GABA-A receptors.
-
1. Membrane Preparation:
-
Rat or mouse brains are homogenized in a sucrose buffer at 4°C.[16]
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.[16]
-
The resulting supernatant is then centrifuged at high speed (e.g., 140,000 x g) to pellet the cell membranes.[16]
-
The pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl) multiple times to remove endogenous GABA.[16]
-
The final membrane preparation is stored at -70°C.[16]
-
-
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Aliquots of the membrane preparation are incubated with a specific radioligand that binds to the benzodiazepine site of the GABA-A receptor (e.g., [3H]-Flumazenil or [3H]-Ro 15-4513).[4][17][18]
-
To determine the affinity of the test compound, increasing concentrations of the unlabeled compound are added to compete with the radioligand for binding.
-
Separate wells are used to determine total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand like diazepam).[18]
-
After incubation (e.g., 45 minutes at 4°C), the reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand.[16]
-
-
3. Data Analysis:
-
The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.[16]
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Conclusion
This compound and MRK-016 are both valuable research tools for investigating the role of GABAA-α5 receptors in cognitive and psychiatric disorders. While they share a common mechanism of action, their pharmacological profiles exhibit key differences. This compound demonstrates high selectivity for the α5 subunit, whereas MRK-016 shows high affinity across multiple α subunits. These differences in selectivity may contribute to variations in their in vivo effects and safety profiles. This comparative guide provides a foundation for researchers to make informed decisions when selecting a compound for their specific experimental needs and to better interpret the outcomes of their studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | GABA Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MRK 016 | GABA-A Receptor Inverse Agonists: R&D Systems [rndsystems.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. A randomized, double-blind, placebo-controlled phase II trial to explore the effects of a GABAA-α5 NAM (this compound) on intellectual disability associated with Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The α5-GABAAR inverse agonist MRK-016 upregulates hippocampal BDNF expression and prevents cognitive deficits in LPS-treated mice, despite elevations in hippocampal Aβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Negative Allosteric Modulator for α5 Subunit-Containing GABA Receptors Exerts a Rapid and Persistent Antidepressant-Like Action without the Side Effects of the NMDA Receptor Antagonist Ketamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Negative Allosteric Modulator for α5 Subunit-Containing GABA Receptors Exerts a Rapid and Persistent Antidepressant-Like Action without the Side Effects of the NMDA Receptor Antagonist Ketamine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PDSP - GABA [kidbdev.med.unc.edu]
- 17. researchgate.net [researchgate.net]
- 18. GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Basmisanil: A Comparative Analysis of a Novel α5-GABA-A Receptor Modulator in Preclinical Models
For researchers and professionals in drug development, this guide provides a comprehensive comparison of Basmisanil's efficacy with alternative compounds in various animal models. The data presented is collated from publicly available experimental studies.
This compound is a negative allosteric modulator (NAM) that exhibits high selectivity for the α5 subunit of the GABA-A receptor.[1] This novel mechanism of action has positioned it as a candidate for treating central nervous system disorders, with preclinical studies exploring its potential in both cognitive enhancement and antidepressant-like effects.[2][3] This guide summarizes the key findings from these studies, offering a comparative perspective against other relevant compounds.
Comparative Efficacy in Animal Models
This compound has been evaluated in a range of behavioral paradigms across different species. The following tables summarize the quantitative data from these studies, comparing its effects to other α5-NAMs and the fast-acting antidepressant, Ketamine.
Antidepressant-like Efficacy in Rodent Models
| Compound | Animal Model | Behavioral Test | Dosage | Key Finding | Reference |
| This compound | Male Mice | Forced Swim Test (FST) | 10 mg/kg i.p. | Significant reduction in immobility time. | [2] |
| Male Mice | Sucrose Splash Test | 10 mg/kg i.p. | Dose-dependent increase in grooming behavior, indicating a reduction in anhedonia.[4] | [2] | |
| Male Mice | Female Urine Sniffing Test (FUST) | 10 mg/kg i.p. | Sustained increase in investigation time 24h post-treatment. | [2] | |
| MRK-016 | Male Mice | Forced Swim Test (FST) | 3 mg/kg | Significant decrease in immobility time. | [5] |
| Male Mice (Chronic Restraint Stress) | Female Urine Sniffing Test (FUST) | 3 mg/kg | Reversed the stress-induced reduction in preference for female urine. | [5] | |
| L-655,708 | Rats (Male and Female) | Forced Swim Test (FST) | Not specified | Produced anti-immobility effects similar to ketamine. | [6] |
| Ketamine | Male Mice | Forced Swim Test (FST) | 10 mg/kg | Significant decrease in immobility time. | [5] |
| Rats (ACTH-induced depression model) | Forced Swim Test (FST) | 15 mg/kg i.p. | Reduced immobility time in a model of treatment-resistant depression. | [7] |
Cognitive Enhancement Efficacy in Rodent and Primate Models
| Compound | Animal Model | Behavioral Test | Dosage | Key Finding | Reference |
| This compound | Rats (Diazepam-induced impairment) | Morris Water Maze | 3 and 10 mg/kg p.o. | Attenuated diazepam-induced spatial learning impairment. | [1][3] |
| Cynomolgus Macaques | Object Retrieval Task | 1, 3, 10, and 30 mg/kg p.o. | Improved executive function, shown by an increased percentage of correct first reaches.[3] | [1] | |
| L-655,708 | Rats | Morris Water Maze | Not specified | Enhanced performance during both acquisition and probe trials. | [8] |
| Mice | Fear Conditioning Test | 0.7 mg/kg i.p. | Improved memory consolidation when administered before the conditioning trial. | [9] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
This compound's Proposed Signaling Pathway
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Efficacy Testing
Caption: Generalized experimental workflow.
Detailed Experimental Protocols
Morris Water Maze (MWM) for Spatial Learning and Memory in Rats
This protocol is a standard method for assessing hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water (e.g., using non-toxic white or black paint) maintained at a constant temperature (e.g., 20-24°C). A hidden escape platform is submerged about 1-2 cm below the water's surface in a fixed location in one of the four quadrants of the pool. Distal visual cues are placed around the room and remain constant throughout the experiment.[10][11]
-
Procedure:
-
Acquisition Phase: Rats are given a set number of trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days). For each trial, the rat is placed into the water at one of four quasi-random starting positions, facing the wall of the pool. The rat is allowed to swim and search for the hidden platform for a maximum duration (e.g., 60 or 90 seconds). If the rat finds the platform, it is allowed to remain there for a short period (e.g., 15-30 seconds). If it fails to find the platform within the maximum time, it is gently guided to the platform and allowed to stay for the same duration. The time taken to find the platform (escape latency) and the path length are recorded by a video tracking system.[12][13]
-
Probe Trial: Typically conducted 24 hours after the last acquisition trial. The escape platform is removed from the pool, and the rat is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location are measured as an index of spatial memory retention.[12]
-
-
Drug Administration: this compound or a comparator drug is typically administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the first trial of each day.
Object Retrieval Task for Executive Function in Non-Human Primates
This task assesses inhibitory control and executive function.
-
Apparatus: A transparent box with an opening on one side, large enough for the primate to reach its hand through. A desirable food reward is placed inside the box.[14]
-
Procedure:
-
The primate is seated in a testing apparatus facing the transparent box.
-
The food reward is visibly placed inside the box.
-
The primate's natural inclination is often to reach directly for the reward, which would be blocked by the transparent wall. The correct response requires the primate to inhibit this direct reach and instead reach into the opening on the side of the box to retrieve the reward.[15]
-
The percentage of correct first reaches (i.e., reaching directly into the opening without first touching the transparent wall) is recorded as the primary measure of performance. The latency to retrieve the reward can also be measured.
-
-
Drug Administration: The test compound is administered, typically orally, at a predetermined time before the testing session. A within-subjects design is often used, where each animal receives all treatment doses (including vehicle) in a counterbalanced order.[3]
Forced Swim Test (FST) for Antidepressant-like Activity in Mice
The FST is a widely used screening tool for potential antidepressant compounds.
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws.
-
Procedure:
-
Pre-swim (optional but common): On the day before the test, mice are placed in the cylinder for a longer duration (e.g., 15 minutes) to induce a state of helplessness.
-
Test Session: 24 hours after the pre-swim, the mouse is placed back into the cylinder for a shorter period (e.g., 6 minutes). The duration of immobility (floating motionless, with only small movements to keep the head above water) during the last 4 minutes of the test is recorded. A reduction in immobility time is interpreted as an antidepressant-like effect.[5]
-
-
Drug Administration: The test compound is administered at a specific time (e.g., 60 minutes) before the test session.[5]
References
- 1. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Negative Allosteric Modulator for α5 Subunit-Containing GABA Receptors Exerts a Rapid and Persistent Antidepressant-Like Action without the Side Effects of the NMDA Receptor Antagonist Ketamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Inhibition of GABA-A Receptor-Mediated Synaptic Transmission by Conventional Antidepressants to Negative Allosteric Modulators of Alpha5-GABA-A Receptors as Putative Fast-Acting Antidepressant Drugs: Closing the Circle? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PS142. Ketamine is effective in an animal model of treatment resistant depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory | Journal of Neuroscience [jneurosci.org]
- 10. mmpc.org [mmpc.org]
- 11. geriatri.dergisi.org [geriatri.dergisi.org]
- 12. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caplab.yale.edu [caplab.yale.edu]
- 15. Non-human Primate Arm-reaching Behavioral Tasks [protocols.io]
Independent Replication of Basmisanil Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Basmisanil with other selective negative allosteric modulators (NAMs) targeting the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptor. The data presented is based on independent replication studies to ensure reliability and aid in the evaluation of these compounds for research and drug development purposes.
Comparative Binding Affinity of GABAA-α5 Negative Allosteric Modulators
The following table summarizes the binding affinities (Ki values) of this compound and other notable GABAA-α5 selective NAMs. The data is derived from radioligand binding assays, which are a standard method for determining the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
| Compound | α5 (Ki in nM) | α1 (Ki in nM) | α2 (Ki in nM) | α3 (Ki in nM) | α5 Selectivity (fold vs. α1/α2/α3) |
| This compound | 5[1][2][3] | 1031[2] | 458[2] | 510[2] | >90-fold[1][2][3] |
| RO4938581 | 4.6[4][5] | 174[4][5] | 185[4][5] | 80[4][5] | ~17-40-fold |
| MRK-016 | 1.4 | 0.83 | 0.85 | 0.77 | ~0.6-fold (less selective) |
| α5IA | Not explicitly stated in the search results, but has equivalent affinity for α1, α2, α3, and α5 subunits. | Equivalent affinity to α5 | Equivalent affinity to α5 | Equivalent affinity to α5 | Functionally selective for α5 as an inverse agonist. |
Experimental Protocols
The binding affinity data presented in this guide was primarily generated using [3H]flumazenil competition binding assays with membranes from Human Embryonic Kidney (HEK293) cells engineered to express specific recombinant human GABAA receptor subtypes.
Detailed Protocol: [3H]Flumazenil Competition Binding Assay
This protocol outlines the key steps involved in determining the binding affinity of a test compound (e.g., this compound) for GABAA receptors.
1. Cell Culture and Transfection:
- HEK293 cells are cultured in appropriate media and conditions.
- Cells are transiently transfected with plasmids encoding the desired human GABAA receptor subunits (e.g., α5, β3, and γ2).
2. Membrane Preparation:
- After a post-transfection period to allow for receptor expression, the HEK293 cells are harvested.
- The cells are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.
- The membrane pellet is washed multiple times to remove endogenous substances that could interfere with the binding assay.
- The final membrane preparation is resuspended in the assay buffer and the protein concentration is determined.
3. Competition Binding Assay:
- The assay is typically performed in a 96-well plate format.
- A fixed concentration of the radioligand, [3H]flumazenil, is added to each well.
- A range of concentrations of the unlabeled test compound (the "competitor," e.g., this compound) is added to the wells.
- Control wells are included for determining total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known GABAA receptor ligand like diazepam to saturate all specific binding sites).
- The plate is incubated to allow the binding to reach equilibrium.
4. Separation of Bound and Free Radioligand:
- The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.
- The filters are washed quickly with ice-cold buffer to remove any remaining unbound radioligand.
5. Quantification of Radioactivity:
- The filters are placed in scintillation vials with scintillation cocktail.
- The amount of radioactivity trapped on the filters, which corresponds to the amount of bound [3H]flumazenil, is measured using a scintillation counter.
6. Data Analysis:
- The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.
- The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
- The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
- The Ki value (the inhibition constant), which represents the affinity of the competitor for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
GABAA-α5 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the GABAA receptor and the mechanism of action of a negative allosteric modulator like this compound.
Caption: GABAA-α5 signaling and negative allosteric modulation.
Experimental Workflow: Radioligand Binding Assay
This diagram outlines the general workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
References
Basmisanil: A Comparative Analysis of its Specificity for GABAA Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Basmisanil's specificity for various GABA-A (γ-aminobutyric acid type A) receptor subtypes, supported by experimental data. This compound (also known as RG1662 or RO5186582) is a negative allosteric modulator (NAM) that has demonstrated high selectivity for the α5 subunit-containing GABA-A receptors.[1][2][3][4][5] This targeted action makes it a valuable tool for research into the role of the α5 subtype in cognitive processes and a potential therapeutic agent for related disorders.[6][7][8]
Quantitative Comparison of this compound's Binding Affinity and Functional Activity
The following tables summarize the binding affinity (Ki) and functional inhibitory concentration (IC50) of this compound across different human GABA-A receptor subtypes. The data clearly illustrates its potent and selective action on the α5 subunit.
Table 1: Binding Affinity (Ki) of this compound for Human GABA-A Receptor Subtypes [3][4][5]
| Receptor Subtype | Ki (nM) | Selectivity vs. α5 |
| α5β3γ2 | 5 ± 1 | - |
| α1β3γ2 | 1031 ± 54 | >200-fold |
| α2β3γ2 | 458 ± 27 | >90-fold |
| α3β3γ2 | 510 ± 21 | >100-fold |
Table 2: Functional Activity (IC50) of this compound on Human GABA-A Receptor Subtypes [3][4]
| Receptor Subtype | IC50 (nM) | % Inhibition at 3000 nM |
| α5β3γ2 | 8 | - |
| α1β2γ2 | >3000 | <10% |
| α2β3γ2 | >3000 | <10% |
| α3β3γ2 | >3000 | <10% |
Signaling Pathway and Mechanism of Action
GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. This compound, as a negative allosteric modulator, binds to the benzodiazepine site at the interface of the α and γ subunits and reduces the ability of GABA to open the channel, thereby decreasing the inhibitory current.[4][9][10][11] Its high selectivity for the α5 subtype means it preferentially modulates the activity of neurons where this specific receptor configuration is prevalent, such as the hippocampus, a brain region crucial for learning and memory.[6]
Caption: Mechanism of this compound as a negative allosteric modulator of the GABA-A receptor.
Experimental Protocols
The high specificity of this compound for the GABA-A α5 subtype has been determined through a series of rigorous in vitro and in vivo experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for different GABA-A receptor subtypes.
Methodology:
-
Membrane Preparation: HEK293 cells stably expressing specific human GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) are cultured and harvested. The cell membranes are then prepared through a process of homogenization and centrifugation.[4]
-
Competition Binding Assay: A fixed concentration of a radiolabeled ligand that binds to the benzodiazepine site, such as [³H]-flumazenil, is incubated with the prepared cell membranes.[12]
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[4]
Electrophysiology
Objective: To assess the functional activity (IC50) and selectivity of this compound by measuring its effect on GABA-induced currents.
Methodology:
-
Oocyte Expression System: Xenopus laevis oocytes are injected with cRNAs encoding the subunits of the desired human GABA-A receptor subtypes.[5][12]
-
Two-Electrode Voltage Clamp: After a few days to allow for receptor expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential at a set voltage (e.g., -70 mV).
-
GABA Application: A submaximal concentration of GABA (EC10-EC20) is applied to the oocyte to elicit an inward chloride current.
-
This compound Application: this compound is co-applied with GABA at various concentrations to determine its modulatory effect on the GABA-induced current.
-
Data Analysis: The concentration of this compound that causes a 50% inhibition of the GABA-induced current (IC50) is calculated.[4]
Caption: A generalized workflow for assessing the specificity of a GABA-A receptor modulator.
In Vivo Evidence of Selectivity
Preclinical and clinical studies have further substantiated the α5-selectivity of this compound. In vivo receptor occupancy studies in rats and positron emission tomography (PET) imaging in humans using the α5-selective radiotracer [¹¹C]-Ro 15-4513 have demonstrated dose-dependent and selective engagement of the GABAA-α5 receptors in the brain.[1][2][13] Furthermore, behavioral studies in animal models have shown that this compound can reverse cognitive deficits at doses that correspond to selective α5 receptor occupancy, without inducing the anxiogenic or proconvulsant effects associated with non-selective GABA-A receptor modulators.[2][6]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | GABA Receptor | TargetMol [targetmol.com]
- 9. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. GABAA receptors: structure and function in the basal ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
quantitative comparison of Basmisanil's effects on neuronal firing
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Basmisanil's effects on neuronal firing with other GABAA receptor modulators, supported by available experimental data.
This compound is a negative allosteric modulator (NAM) that exhibits high selectivity for the α5 subunit of the γ-aminobutyric acid type A (GABAA) receptor. This selectivity profile distinguishes it from many other GABAA receptor modulators and suggests a more targeted mechanism of action, potentially leading to a different therapeutic and side-effect profile. This guide summarizes the quantitative data on this compound's effects on neuronal activity and compares it with other relevant compounds.
Quantitative Comparison of this compound and Other GABAA Receptor Modulators
The following tables present a summary of the quantitative data available for this compound and comparator compounds. It is important to note that direct side-by-side comparisons of the effects on neuronal firing rates (spikes/sec) are limited in the public domain. Therefore, this comparison is drawn from various experimental readouts that reflect changes in neuronal excitability.
Table 1: Binding Affinity and Selectivity
| Compound | Target | Binding Affinity (Ki) | Selectivity |
| This compound | GABAA-α5 | 5 nM | >90-fold vs. α1, α2, α3 subunits |
| L-655,708 | GABAA-α5 | 0.45 nM | High selectivity for α5 over α1, α2, α3, and α6 subunits |
| MRK-016 | GABAA-α5 | 0.7 nM | High selectivity for α5 over α1, α2, and α3 subunits |
Table 2: Effects on Neuronal Activity
| Compound | Experimental Model | Key Quantitative Finding |
| This compound | Human GABAA-α5β3γ2 receptors expressed in HEK293 cells | Inhibition of GABA-induced currents |
| This compound | Healthy Human Volunteers (EEG) | Increase in theta frequency power (6.2–8.7 Hz) and decrease in beta frequency power (13.5–38.0 Hz) |
| L-655,708 | Rat ventral CA1 pyramidal cells (in vitro patch-clamp) | Approximately two-fold increase in action potential frequency |
| MRK-016 | Male Mice (in vivo EEG) | Increase in cortical gamma power (30-80 Hz) |
Signaling Pathways and Mechanism of Action
This compound, as a GABAA-α5 negative allosteric modulator, does not directly activate or block the GABAA receptor. Instead, it binds to a site distinct from the GABA binding site and reduces the ability of GABA to open the chloride channel. GABAA-α5 receptors are extrasynaptic and are involved in tonic inhibition, which is a persistent, low-level inhibition that helps to set the overall excitability of neurons. By reducing the function of these receptors, this compound is thought to decrease tonic inhibition, thereby increasing neuronal excitability. This is hypothesized to be beneficial in conditions where there is excessive inhibitory tone, such as in certain cognitive disorders.
Experimental Protocols
The data presented in this guide are derived from a variety of experimental techniques. Below are detailed methodologies for the key experiments cited.
In Vitro Electrophysiology (Two-Electrode Voltage Clamp)
-
Objective: To measure the effect of this compound on GABA-induced currents in cells expressing specific GABAA receptor subtypes.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human GABAA-α5β3γ2, GABAA-α1β3γ2, GABAA-α2β3γ2, or GABAA-α3β3γ2 receptors.
-
Method: Whole-cell currents are recorded using the two-electrode voltage-clamp technique. Cells are perfused with a solution containing a low concentration of GABA to elicit a baseline current. This compound is then co-applied with GABA, and the change in current is measured.
-
Data Analysis: The effect of this compound is quantified as the percentage inhibition of the GABA-induced current.
In Vivo Electroencephalography (EEG)
-
Objective: To assess the effect of this compound on brain electrical activity in humans.
-
Subjects: Healthy human volunteers.
-
Method: EEG is recorded from scalp electrodes before and after oral administration of this compound. Recordings are typically made under both eyes-open and eyes-closed conditions.
-
Data Analysis: The EEG signal is decomposed into different frequency bands (e.g., delta, theta, alpha, beta, gamma). The power in each frequency band is calculated and compared between the pre- and post-drug conditions. Statistical analysis is used to identify significant changes in spectral power.
In Vitro Slice Electrophysiology (Whole-Cell Patch Clamp)
-
Objective: To measure the effect of GABAA modulators on the firing rate of individual neurons.
-
Model: Acute brain slices from rodents (e.g., hippocampus).
-
Method: A glass micropipette is used to form a high-resistance seal with the membrane of a neuron, and then the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration). The neuron's spontaneous or evoked action potentials are recorded in current-clamp mode. The drug of interest (e.g., L-655,708) is then bath-applied, and the recording is continued.
-
Data Analysis: The number of action potentials (spikes) per unit of time is counted before and after drug application to determine the change in firing rate.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Basmisanil
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of Basmisanil, a selective GABAA-α5 receptor negative allosteric modulator used in research.
This compound: Key Data for Handling and Disposal
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), responsible disposal is crucial to prevent environmental contamination. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Chemical Formula | C21H20FN3O5S | [1][2] |
| Molecular Weight | 445.5 g/mol | [1] |
| Purity | ≥95% | [1] |
| Appearance | Crystalline solid | [1] |
| Storage Temperature | -20°C | [1][3][4] |
| Stability | ≥4 years (at -20°C) | [1][4] |
| Solubility in DMSO | Approximately 30 mg/mL | [1][3] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 |
Experimental Protocols: Disposal Procedures
The following step-by-step instructions provide a clear protocol for the safe disposal of this compound in a laboratory setting. These procedures are based on general best practices for non-hazardous chemical waste and information from the Safety Data Sheet.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Standard laboratory coat
-
Safety glasses
-
Gloves
Step 2: Waste Classification and Segregation
-
Non-hazardous determination: The Safety Data Sheet for this compound indicates that it is not classified as a hazardous substance.
-
Segregation: Despite its non-hazardous classification, do not mix this compound waste with general trash. It should be segregated as chemical waste to prevent its release into the environment.
Step 3: Preparing Solid Waste for Disposal
-
Collect Waste: Place any unused or expired solid this compound, as well as any materials contaminated with the solid (e.g., weighing paper, contaminated gloves), into a designated and clearly labeled chemical waste container.
-
Container Labeling: The label should include:
-
"this compound Waste"
-
The primary hazard (if any, in this case "Non-hazardous research chemical")
-
The date of accumulation
-
The laboratory or researcher's name
-
Step 4: Preparing Solutions for Disposal
-
Solvent Considerations: this compound is often dissolved in organic solvents like DMSO.[1][3] The disposal method will be dictated by the hazards of the solvent.
-
Aqueous Solutions: If this compound is in an aqueous solution, do not pour it down the drain. Collect it in a labeled container for chemical waste.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents must be collected in a designated, compatible, and clearly labeled hazardous waste container for organic solvents. The label must indicate all chemical components, including "this compound" and the specific solvent(s).
Step 5: Final Disposal
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for chemical waste disposal. Contact your EHS department to arrange for the pickup and disposal of the segregated this compound waste.[5]
-
Incineration: For many non-hazardous pharmaceutical compounds, incineration by a licensed waste management facility is the preferred method of disposal to ensure complete destruction.[5]
Important Considerations:
-
Do not dispose of this compound in the regular trash or down the sewer system. Preventing the entry of research chemicals into waterways is a critical environmental consideration.
-
Empty Containers: Rinse empty this compound containers with a suitable solvent (such as the one used to make solutions). Collect the rinsate as chemical waste. Once clean, deface the label and dispose of the container according to your institution's guidelines for glass or plastic recycling or disposal.[6]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | GABA Receptor | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Personal protective equipment for handling Basmisanil
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Basmisanil (also known as RG-1662), a negative allosteric modulator of α5 subunit-containing GABAA receptors.[1][2] Adherence to these procedures is essential to ensure a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) for this compound state that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to treat it as potentially hazardous until more comprehensive toxicological data is available.[3] Therefore, a cautious approach to handling is recommended.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Rationale |
| Hand Protection | Nitrile gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities | Use a fume hood if there is a risk of generating dust or aerosols. |
Safe Handling and Storage Procedures
This compound is supplied as a crystalline solid.[3] Proper handling and storage are critical to maintain its integrity and ensure safety.
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders to avoid inhalation.
-
Solution Preparation: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at approximately 30 mg/mL.[1][3] When preparing solutions, add the solvent to the solid slowly to avoid splashing. These solvents should be purged with an inert gas.[3]
-
General Use: Avoid direct contact with the skin, eyes, and clothing.[3] Do not ingest or inhale the compound.[3] After handling, wash hands and any exposed skin thoroughly.[3]
Storage:
| Parameter | Recommendation |
| Temperature | -20°C[3] |
| Stability | ≥4 years at -20°C[3] |
| Container | Tightly sealed, light-resistant container. |
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Response Workflow:
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately clear the area of all personnel and inform your supervisor.
-
Assess the Spill: Determine the extent and nature of the spill. For large or unmanageable spills, contact your institution's environmental health and safety (EHS) department.
-
Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Contain: For solid spills, carefully sweep or scoop the material into a labeled waste container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in the waste container.
-
Clean: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials, including cleaning materials and PPE, should be disposed of as chemical waste.
-
Decontaminate: Thoroughly decontaminate any reusable equipment and wash hands.
-
Report: Document the spill and the cleanup procedure according to your institution's policies.
Disposal Plan
Unused this compound and any waste contaminated with it should be disposed of as chemical waste.
Disposal Guidelines:
-
Waste Collection: Collect all this compound waste in a clearly labeled, sealed container.
-
Regulatory Compliance: Disposal must be in accordance with local, state, and federal regulations.
-
Professional Disposal: Contact your institution's EHS department to arrange for pickup and disposal by a licensed environmental management vendor.[4] The primary method of disposal for investigational drugs is typically incineration.[4]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. After rinsing, scratch out any personal or confidential information on the label before discarding the container in the regular trash.[5]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C21H20FN3O5S[3] |
| Molecular Weight | 445.5 g/mol [3] |
| Appearance | Crystalline solid[3] |
| Purity | ≥95%[3] |
| Solubility | DMSO: ~30 mg/mLDimethylformamide: ~30 mg/mL[1][3] |
| Storage Temperature | -20°C[3] |
| UV/Vis | λmax: 233 nm[3] |
| Melting Point | Undetermined |
| Boiling Point | Undetermined |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
